Technical Documentation Center

[(4-Cyano-benzyl)-methyl-amino]-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(4-Cyano-benzyl)-methyl-amino]-acetic acid

Core Science & Biosynthesis

Foundational

Synthesis Pathways for [(4-Cyano-benzyl)-methyl-amino]-acetic Acid: A Technical Guide

Executive Summary[(4-Cyano-benzyl)-methyl-amino]-acetic acid, commonly referred to as N-(4-cyanobenzyl)sarcosine, is a highly versatile secondary amine building block. It serves as a critical intermediate in the design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(4-Cyano-benzyl)-methyl-amino]-acetic acid, commonly referred to as N-(4-cyanobenzyl)sarcosine, is a highly versatile secondary amine building block. It serves as a critical intermediate in the design of peptidomimetics, hydantoin-based non-nucleoside reverse transcriptase inhibitors, and glutamate receptor potentiators. This whitepaper provides an in-depth, self-validating technical guide to the two primary synthetic pathways for this molecule: chemoselective reductive amination and direct N-alkylation.

Retrosynthetic Analysis & Strategic Disconnections

The structural core of the target molecule consists of a rigid 4-cyanobenzyl moiety linked to a flexible sarcosine (N-methylglycine) backbone. Retrosynthetic disconnection of the C–N bond yields two distinct, viable synthetic strategies.

Retrosynthesis Target [(4-Cyano-benzyl)- methyl-amino]-acetic acid Aldehyde 4-Cyanobenzaldehyde Target->Aldehyde Pathway A (Reductive Amination) Sarcosine Sarcosine Ester Target->Sarcosine Core Amine Halide 4-Cyanobenzyl bromide Target->Halide Pathway B (N-Alkylation)

Fig 1. Retrosynthetic disconnections yielding reductive amination and N-alkylation routes.

Pathway A: Chemoselective Reductive Amination (Preferred Route)

Mechanistic Rationale

Reductive amination is the industry-standard approach for synthesizing N-alkylated amino acids due to its high chemoselectivity and avoidance of over-alkylation. The reaction between 4-cyanobenzaldehyde and sarcosine esters has been extensively validated in the synthesis of complex hydantoin scaffolds[1].

The causality behind our reagent selection is critical: we utilize sarcosine ethyl ester hydrochloride rather than the free acid. The free acid's zwitterionic nature severely limits its solubility in aprotic solvents and can lead to competitive O-alkylation. Furthermore, sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). The electron-withdrawing acetate ligands dampen the hydride-donating capacity of the boron center, rendering it unreactive toward the aldehyde carbonyl at room temperature, while remaining sufficiently nucleophilic to reduce the in situ generated iminium ion[2].

Step-by-Step Protocol: Self-Validating Workflow

Mechanism Step1 4-Cyanobenzaldehyde + Sarcosine Ethyl Ester Step2 Iminium Ion Intermediate (Schiff Base) Step1->Step2 -H2O, AcOH (cat.) Step3 Hydride Transfer (NaBH(OAc)3) Step2->Step3 Step4 N-Alkylated Ester Intermediate Step3->Step4 Reduction Step5 Saponification (LiOH / H2O) Step4->Step5 Step6 Target Molecule (Free Acid) Step5->Step6 H+ Workup

Fig 2. Step-by-step workflow of the chemoselective reductive amination pathway.

Step 1: Free-Basing and Imine Formation

  • Action: Suspend sarcosine ethyl ester hydrochloride (1.1 eq, 11.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol) dropwise at 0 °C, followed by 4-cyanobenzaldehyde (1.0 eq, 10.0 mmol). Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Validation Check: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline-shifted imine intermediate validate readiness for reduction.

Step 2: Chemoselective Reduction

  • Action: Portion-wise, add NaBH(OAc)3 (1.5 eq, 15.0 mmol) over 15 minutes to control mild exothermic activity. Stir for 12 hours under a nitrogen atmosphere.

  • Validation Check: Quench a 50 µL aliquot in saturated NaHCO3, extract with ethyl acetate, and analyze via LC-MS. A dominant peak at m/z 233.1 [M+H]+ confirms the successful formation of the ethyl ester intermediate.

Step 3: Workup and Saponification

  • Action: Quench the bulk reaction with saturated aqueous NaHCO3 (30 mL). Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Dissolve the crude ester in a THF/MeOH/H2O mixture (2:1:1, 40 mL). Add LiOH·H2O (2.5 eq, 25.0 mmol) and stir for 4 hours.

  • Validation Check: TLC (DCM/MeOH 9:1) should show complete consumption of the ester. Acidify the aqueous layer to pH 3-4 using 1M HCl. The target free acid will precipitate or can be extracted into ethyl acetate. Evaporation yields the final product (m/z 205.1 [M+H]+).

Pathway B: Direct N-Alkylation via Nucleophilic Substitution

Mechanistic Rationale

While reductive amination is highly selective, direct N-alkylation using 4-cyanobenzyl bromide is a viable, highly cost-effective alternative frequently utilized in the scale-up of glutamate receptor potentiators[3].

The primary mechanistic challenge here is preventing the quaternization of the amine (over-alkylation). To mitigate this, sarcosine ethyl ester is used in slight excess relative to the electrophile. A heterogeneous, mild base like potassium carbonate (K2CO3) is employed. Unlike soluble organic bases (e.g., triethylamine), K2CO3 effectively scavenges the generated hydrobromic acid without promoting unwanted aldol condensations or premature ester hydrolysis.

Step-by-Step Protocol: Self-Validating Workflow

Step 1: Nucleophilic Substitution

  • Action: Dissolve sarcosine ethyl ester hydrochloride (1.2 eq, 12.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL). Add finely powdered, anhydrous K2CO3 (3.0 eq, 30.0 mmol). Stir for 15 minutes to liberate the free amine.

  • Action: Cool the suspension to 0 °C. Dissolve 4-cyanobenzyl bromide (1.0 eq, 10.0 mmol) in DMF (10 mL) and add dropwise over 30 minutes.

  • Validation Check: The slow addition at 0 °C is critical to suppress dialkylation. After addition, warm to 60 °C and stir for 8 hours. LC-MS analysis of the reaction mixture should confirm the presence of the product (m/z 233.1 [M+H]+) with minimal bis-alkylated byproduct mass.

Step 2: Workup and Saponification

  • Action: Cool to room temperature and dilute with distilled water (100 mL). Extract with ethyl acetate (3 x 50 mL).

  • Validation Check: Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 50 mL). Causality: Repeated aqueous washing is mandatory to completely partition the high-boiling DMF out of the organic phase, which otherwise inhibits crystallization.

  • Action: Dry, concentrate, and subject the crude ester to the identical LiOH-mediated saponification protocol described in Pathway A to yield the final [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Quantitative Pathway Comparison

To assist in route selection for scale-up or library synthesis, the following table summarizes the quantitative and qualitative metrics of both pathways based on standard laboratory execution.

ParameterPathway A: Reductive AminationPathway B: Direct N-Alkylation
Overall Yield (Isolated) 75% – 85%60% – 70%
Reaction Time (Total) ~18 hours~14 hours
Primary Impurities Trace benzyl alcohol (from aldehyde)Quaternary ammonium salts, unreacted bromide
Scalability Excellent (Highly chemoselective)Moderate (Exothermic, requires strict thermal control)
Cost Efficiency Moderate (NaBH(OAc)3 is a cost driver)High (Alkyl halides and K2CO3 are inexpensive)
Environmental Impact Moderate (Boron-containing aqueous waste)High (Halide waste, heavy use of DMF solvent)

Conclusion

Both reductive amination and direct N-alkylation are robust methods for synthesizing [(4-Cyano-benzyl)-methyl-amino]-acetic acid. For discovery chemistry and structure-activity relationship (SAR) studies where purity and chemoselectivity are paramount, Pathway A (Reductive Amination) is definitively recommended. Conversely, for process chemistry applications where raw material costs dictate feasibility, Pathway B (N-Alkylation) can be optimized to deliver the target molecule efficiently, provided stringent temperature controls are maintained to prevent over-alkylation.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews - ACS Publications URL
  • Pyrrole and pyrazole derivatives as potentiators of glutamate receptors US Patent US20070066573A1 - Google Patents URL
  • Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 ACS Publications URL
  • Synthesis of 5-Aryloxazolidines via 1,3-Dipolar Cycloaddition Reaction of a Non-Stabilized Azomethine Ylide with Aromatic Aldehydes Australian Journal of Chemistry URL

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Synthetic Utility of[(4-Cyano-benzyl)-methyl-amino]-acetic acid

Executive Summary In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics requires highly specialized building blocks. [(4-Cyano-benzyl)-methyl-amino]-acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics requires highly specialized building blocks. [(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS: 1153235-26-7) is a rationally designed non-natural amino acid that serves as a critical peptoid monomer. By combining an N-methylated backbone with a strongly dipolar, electron-withdrawing cyano-aromatic side chain, this compound addresses two of the most significant bottlenecks in peptide therapeutics: proteolytic degradation and target-site affinity.

This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its structural design, and a self-validating protocol for its synthesis and integration into advanced therapeutic workflows.

Molecular Identity & Quantitative Data

To facilitate integration into computational chemistry and cheminformatics pipelines, the quantitative physicochemical properties of the compound are summarized below.

PropertyQuantitative Value / Descriptor
Chemical Name [(4-Cyano-benzyl)-methyl-amino]-acetic acid
Common Synonyms N-(4-cyanobenzyl)-N-methylglycine; N-(4-cyanobenzyl)sarcosine
CAS Registry Number 1153235-26-7
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Exact Mass 204.0899 Da
SMILES String O=C(O)CN(C)Cc1ccc(C#N)cc1
Hydrogen Bond Donors 1 (Carboxylic Acid OH)
Hydrogen Bond Acceptors 4 (Nitrile N, Amine N, Carboxyl O's)
Rotatable Bonds 4

Structural Causality & Mechanistic Rationale

As an application scientist, it is crucial to understand why this specific molecular architecture is utilized in drug design. The molecule is composed of two synergistic functional domains:

The Sarcosine (N-methylglycine) Core

Natural α -peptides are rapidly cleaved by blood plasma proteases, severely limiting their clinical half-life. By replacing the α -amino proton with a methyl group (sarcosine substitution), the resulting amide bond lacks a hydrogen-bond donor.

  • Mechanistic Causality: This N-methylation sterically shields the scissile bond from proteolytic enzymes, dramatically extending in vivo stability . Furthermore, the loss of the hydrogen bond disrupts standard α -helical formation, effectively inducing β -turns that are often required for a ligand to fold into deep G-Protein Coupled Receptor (GPCR) binding pockets.

The 4-Cyanobenzyl Moiety

The para-cyano group acts as a powerful electron-withdrawing vector and a recognized bioisostere for halogens.

  • Mechanistic Causality: In the context of GPCR targeting (such as Apelin or GLP-1 receptors), the strong dipole moment of the nitrile group engages in highly directional dipole-dipole interactions or hydrogen bonding with arginine/lysine residues within the receptor's hydrophobic pocket . Additionally, the nitrile bond acts as a precise vibrational reporter for probing local protein environments via infrared spectroscopy , and serves as a versatile synthetic handle for late-stage functionalization into tetrazoles.

Self-Validating Synthetic Protocol

To synthesize[(4-Cyano-benzyl)-methyl-amino]-acetic acid, we employ an SN2 alkylation strategy rather than reductive amination. This strictly controls the reaction trajectory and avoids the risk of over-reducing the sensitive nitrile group.

Synthesis N1 4-Cyanobenzyl bromide (Electrophile) N3 SN2 Alkylation K2CO3 / DMF / 85°C N1->N3 N2 Sarcosine (Nucleophile) N2->N3 N4 [(4-Cyano-benzyl)- methyl-amino]-acetic acid (Target Molecule) N3->N4 Acidic Workup (pH 3)

Synthetic workflow for [(4-Cyano-benzyl)-methyl-amino]-acetic acid via SN2 alkylation.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution

  • Action: Suspend sarcosine (1.0 eq) and 4-cyanobenzyl bromide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at 85°C for 12 hours.

  • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen of sarcosine unsolvated, significantly lowering the activation energy for the SN2 attack. K₂CO₃ is selected as a mild, non-nucleophilic base; it neutralizes the hydrobromic acid byproduct to drive the reaction forward, but is not strong enough to hydrolyze the para-cyano group into an amide (a common failure point when using NaOH).

Step 2: In-Process Control (IPC) & Self-Validation

  • Action: Monitor the reaction via LC-MS.

  • Validation: The system is self-validating when the UV trace for 4-cyanobenzyl bromide is fully consumed, and the target mass [M+H]+ = 205.2 m/z becomes the base peak. Do not proceed to workup until this quantitative milestone is met.

Step 3: Isoelectric Precipitation (Workup)

  • Action: Quench the mixture with ice water, wash with ethyl acetate to remove unreacted bromide, and carefully acidify the aqueous layer with 1M HCl to pH ~3.0.

  • Causality: The target product is a zwitterion. Adjusting the pH to its isoelectric point neutralizes its net charge, drastically reducing its aqueous solubility. This forces the product to precipitate as a filterable white solid, yielding high-purity material (>95%) and entirely bypassing the need for tedious chromatographic purification.

Applications in Peptidomimetic Drug Design

Once synthesized,[(4-Cyano-benzyl)-methyl-amino]-acetic acid is primed for Fmoc-protection and immediate integration into Solid-Phase Peptide Synthesis (SPPS). Because it is a secondary amine derivative, coupling to its nitrogen requires highly reactive coupling reagents (e.g., HATU/HOAt) and elevated temperatures to overcome the steric hindrance of the N-methyl group.

Peptidomimetic Step1 Unnatural Amino Acid (CAS: 1153235-26-7) Step2 Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Step1->Step2 Coupling (HATU/DIPEA) Step3 Peptoid / Peptidomimetic (Enhanced Proteolytic Stability) Step2->Step3 Cleavage (TFA) Step4 Target GPCR Engagement (e.g., GLP-1R or APJ) Step3->Step4 In Vivo Administration

Integration of the unnatural amino acid into peptidomimetics for GPCR targeting.

By embedding this residue into the binding sequence of peptide hormones, researchers can effectively map the spatial constraints of receptor sub-pockets while simultaneously immunizing the therapeutic against rapid enzymatic clearance.

References

  • Title: A Readily Applicable Strategy to Convert Peptides to Peptoid-based Therapeutics Source: PLoS One (National Institutes of Health / PMC) URL: [Link]

  • Title: Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Foundational

Mechanism of Action and Therapeutic Utility of [(4-Cyano-benzyl)-methyl-amino]-acetic Acid Derivatives

Executive Summary: The Pharmacophoric Rationale The[(4-Cyano-benzyl)-methyl-amino]-acetic acid scaffold—chemically synonymous with N-(4-cyanobenzyl)-N-methylglycine—is a highly versatile, "privileged" building block in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacophoric Rationale

The[(4-Cyano-benzyl)-methyl-amino]-acetic acid scaffold—chemically synonymous with N-(4-cyanobenzyl)-N-methylglycine—is a highly versatile, "privileged" building block in modern medicinal chemistry. Its structural topology is defined by three critical domains:

  • The 4-Cyanobenzyl Ring: A polarizable, electron-deficient aromatic system capable of strong π−π stacking.

  • The Tertiary Amine Linker: A flexible, methyl-substituted nitrogen that dictates the spatial geometry of the molecule.

  • The Acetic Acid Tail: A terminal moiety that serves as a potent hydrogen-bond acceptor and donor.

Depending on specific downstream synthetic modifications, this core scaffold acts as a master key for two entirely distinct biological targets: Nicotinamide N-methyltransferase (NNMT) in epigenetic/metabolic regulation, and Thrombin (Factor IIa) in the coagulation cascade. This whitepaper deconstructs the mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these derivatives.

Mechanistic Pillar I: Epigenetic & Metabolic Targeting via NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). Overexpression of NNMT is heavily implicated in cancer progression and metabolic disorders due to its ability to act as a "methyl sink," depleting cellular SAM and altering the epigenetic landscape.

The Bisubstrate Binding Mechanism

Derivatives of the 4-cyanobenzyl scaffold have been engineered as highly potent bisubstrate competitive inhibitors [1].

  • NAM Pocket Engagement: The 4-cyanobenzyl group acts as a superior NAM mimic. The strong electron-withdrawing nature of the para-cyano group ( σp​=0.66 ) depletes electron density from the aromatic ring, significantly enhancing π−π interactions with the tyrosine-rich hydrophobic pocket of NNMT[1].

  • SAM Pocket Engagement: The methyl-amino-acetic acid moiety (or its extended alkene-linked derivatives) acts as a surrogate for the amino acid portion of SAM, occupying the cofactor binding site and mimicking the spatial arrangement of the methylation transition state[1].

NNMT_Mechanism SAM SAM (Cofactor) NNMT NNMT Enzyme SAM->NNMT Binds NAM NAM (Substrate) NAM->NNMT Binds MNA MNA (Product) NNMT->MNA Methylation SAH SAH (Byproduct) NNMT->SAH Release Inhibitor 4-Cyanobenzyl Derivative Inhibitor->NNMT Bisubstrate Inhibition

Figure 1: Mechanism of NNMT bisubstrate inhibition by 4-cyanobenzyl derivatives.

Mechanistic Pillar II: Serine Protease Inhibition (Coagulation Cascade)

Beyond epigenetics, this scaffold is a critical synthetic precursor for direct thrombin inhibitors (DTIs) [2]. Thrombin (Factor IIa) is the terminal serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into an insoluble fibrin clot.

The Amidine Conversion & S1 Pocket Blockade

To target thrombin, the cyano group of the scaffold is subjected to a Pinner reaction, converting it into an amidine[2]. This drastically shifts the electrostatic profile.

  • S1 Specificity Pocket: At physiological pH, the amidine group is protonated and positively charged. It plunges deep into the S1 specificity pocket of thrombin, forming a critical, highly stable bidentate salt bridge with the carboxylate side chain of Asp189[3].

  • S2/S3 Pocket Projection: The methyl-amino-acetic acid backbone provides the exact steric vector required to project subsequent functional groups into the S2 (proline-binding) and S3 (aryl-binding) pockets, effectively paralyzing the enzyme's catalytic triad[4].

Coagulation FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Cleavage Thrombin Thrombin (FIIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Amidine Derivative Inhibitor->Thrombin S1 Pocket Blockade

Figure 2: Interruption of the coagulation cascade via direct thrombin inhibition.

Quantitative Structure-Activity Relationship (SAR)

The tuning of the scaffold dictates both its potency and its biological target. Table 1 summarizes the quantitative impact of structural modifications on enzyme affinity.

Table 1: SAR and Target Selectivity of Scaffold Derivatives

Scaffold ModificationTarget EnzymeBinding ModeIC 50​ (nM)Primary Application
Unsubstituted BenzylNNMTWeak NAM Mimic>10,000Baseline Control
4-Fluoro-benzylNNMTHalogen Bonding850Hit Identification
4-Cyano-benzyl NNMT Bisubstrate Competitive 3.7 Epigenetic Probe
4-Amidinophenyl (Converted) Thrombin (FIIa) S1 Pocket Salt Bridge 9.3 Anticoagulant

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the evaluation of these derivatives requires self-validating assay architectures that inherently control for false positives (e.g., pan-assay interference compounds or non-specific aggregation).

Protocol 1: Label-Free LC-MS/MS NNMT Inhibition Kinetics

Objective: Determine the IC 50​ of 4-cyanobenzyl derivatives against recombinant human NNMT. Causality & Design: Traditional radiometric assays lack direct product verification. By quantifying both the depletion of SAM and the generation of MNA via mass spectrometry, the system self-validates. A stoichiometric 1:1 ratio between SAH generated and MNA formed confirms that the inhibitor is explicitly blocking the methyl-transfer step.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10x stock solutions of the test compound in 100% DMSO. Dilute to 1x in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Causality: Maintaining final DMSO concentrations below 1% prevents solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate 5 nM recombinant human NNMT with varying concentrations of the inhibitor for 15 minutes at 37°C. Causality: This allows the system to reach thermodynamic binding equilibrium before substrate competition begins.

  • Initiation: Add 10 µM SAM and 100 µM NAM to initiate the reaction.

  • Reaction Quenching: After 30 minutes, quench the reaction by adding an equal volume of 1% Formic Acid in Acetonitrile containing 100 nM d3​ -MNA (stable-isotope internal standard). Causality: Formic acid instantly protonates catalytic residues, halting the reaction, while acetonitrile precipitates the enzyme to protect the LC column. The internal standard corrects for matrix-induced ion suppression.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Normalize the MNA peak area to the d3​ -MNA standard. Fit the dose-response curve using a 4-parameter logistic regression to derive the IC 50​ .

Assay_Workflow Prep 1. Reagent Prep Incubate 2. Enzyme Reaction Prep->Incubate Quench 3. Acid Quench Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Data 5. IC50 Calculation Analyze->Data

Figure 3: Self-validating LC-MS/MS workflow for enzyme inhibition kinetics.

Protocol 2: Fluorogenic Thrombin Cleavage Assay

Objective: Evaluate the amidine-converted derivative for direct thrombin inhibition. Causality & Design: The use of a fluorogenic substrate allows for continuous kinetic monitoring. To validate that the inhibitor is competitive, assays must be run at varying substrate concentrations to generate a Schild plot, confirming a shift in apparent Km​ without altering Vmax​ .

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000). Causality: PEG-8000 prevents non-specific adsorption of the highly basic thrombin enzyme to the microplate walls.

  • Enzyme Addition: Add 0.5 nM human alpha-thrombin to a 96-well black, flat-bottom microplate.

  • Inhibitor Incubation: Add the amidine-converted test compound and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction with 50 µM of the fluorogenic substrate Boc-Val-Pro-Arg-AMC.

  • Kinetic Monitoring: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine inhibitory potency.

Conclusion

The [(4-Cyano-benzyl)-methyl-amino]-acetic acid scaffold is a triumph of rational drug design. By leveraging its unique electronic parameters, medicinal chemists can deploy it as a highly potent bisubstrate inhibitor for epigenetic targets like NNMT. Conversely, through targeted synthetic conversion of the nitrile group, the exact same backbone can be repurposed into a picomolar-affinity serine protease inhibitor. Understanding the thermodynamic causality behind these binding events is paramount for the continued development of next-generation targeted therapeutics.

References

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry, ACS Publications.

  • Dabigatran/Dabigatran Etexilate. Drugs of the Future, Prous Science.

  • Synthesis of potential impurities of dabigatran etexilate. Synthetic Communications, Taylor & Francis.

  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Molecules, MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for [(4-Cyano-benzyl)-methyl-amino]-acetic acid in Medicinal Chemistry

Foreword: The Strategic Utility of Cyano-Functionalized Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Utility of Cyano-Functionalized Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the diverse array of functional groups, the nitrile (cyano group) has emerged as a uniquely versatile and powerful tool. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and potential for covalent modification offer a sophisticated means to modulate the physicochemical and pharmacological properties of a lead compound.[1][2] This guide focuses on the application of a specific, yet broadly applicable building block: [(4-Cyano-benzyl)-methyl-amino]-acetic acid. While this molecule may not be extensively documented as a standalone therapeutic, its true value lies in its potential as a versatile scaffold and a key component in the synthesis of novel drug candidates. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, potential applications, and detailed protocols for its utilization in a medicinal chemistry context.

Rationale for Use: Physicochemical and Pharmacological Considerations

The structure of [(4-Cyano-benzyl)-methyl-amino]-acetic acid offers several strategic advantages for drug design:

  • The 4-Cyano-benzyl Moiety: The cyano group on the phenyl ring significantly alters the electronic distribution of the molecule.[1] This can enhance binding affinity to biological targets through dipole-dipole interactions and hydrogen bonding.[1] Furthermore, the nitrile group can act as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's properties. In some contexts, the cyano group can act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (such as cysteine) in an enzyme's active site.[2]

  • The N-Methyl Group: The presence of a methyl group on the nitrogen atom can have profound effects on the molecule's pharmacokinetic profile. It can increase metabolic stability by preventing N-dealkylation, and it can also improve cell permeability by masking the polarity of the secondary amine.

  • The Acetic Acid Group: The carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation to incorporate the scaffold into larger molecules or peptides. It also offers a potential point of interaction with biological targets.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H12N2O2Based on structure
Molecular Weight 204.22 g/mol Based on structure
Polarity Moderately polarPresence of nitrile and carboxylic acid groups
Hydrogen Bonding Acceptor (cyano, carbonyl), Donor (carboxylic acid)Key for target interaction[1]
Reactivity Carboxylic acid allows for standard coupling reactions. Nitrile can be a target for nucleophiles under specific conditions.Versatile for synthesis

Synthesis Protocol: A Generalized Approach

The synthesis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid can be achieved through several routes. A common and reliable method is the N-alkylation of a protected N-methylglycine derivative with 4-cyanobenzyl bromide.

Workflow for Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection N-methylglycine N-methylglycine Protected N-methylglycine Protected N-methylglycine N-methylglycine->Protected N-methylglycine  Protection (e.g., Boc, Cbz) Protected Product Protected Product Protected N-methylglycine->Protected Product  4-cyanobenzyl bromide, Base (e.g., NaH, K2CO3) Final Product [(4-Cyano-benzyl)-methyl-amino]-acetic acid Protected Product->Final Product  Acid (e.g., TFA, HCl) or Hydrogenolysis

Caption: Synthetic workflow for [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Detailed Experimental Protocol

Materials:

  • N-Boc-N-methylglycine

  • 4-Cyanobenzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Alkylation:

    • To a solution of N-Boc-N-methylglycine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-cyanobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Deprotection:

    • Dissolve the purified protected product in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting crude product can be purified by recrystallization or preparative HPLC to yield [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Applications in Medicinal Chemistry

As a Scaffold in Peptide and Small Molecule Synthesis

The carboxylic acid functionality allows for the straightforward incorporation of this moiety into larger molecules using standard peptide coupling reagents.

Protocol: Amide Bond Formation

  • Dissolve [(4-Cyano-benzyl)-methyl-amino]-acetic acid (1.0 eq) and the desired amine (1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

As a Potential Covalent Inhibitor of Cysteine Proteases

The cyano group, particularly when part of a conjugated system or activated by adjacent electron-withdrawing groups, can act as an electrophilic "warhead" that reacts with the thiol group of a cysteine residue in an enzyme's active site.[2]

Hypothetical Mechanism of Covalent Inhibition

cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme_Cys_SH Enzyme-Cys-SH Adduct Enzyme-Cys-S-C(=NH)-R Enzyme_Cys_SH->Adduct Nucleophilic Attack Inhibitor_CN R-CN Inhibitor_CN->Adduct

Caption: Covalent modification of a cysteine residue by a nitrile-containing inhibitor.

Protocol: Screening for Cysteine Protease Inhibition

  • Prepare a stock solution of [(4-Cyano-benzyl)-methyl-amino]-acetic acid in DMSO.

  • In a 96-well plate, add a solution of the target cysteine protease (e.g., papain, cathepsin) in an appropriate assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the enzyme and inhibitor for a predetermined time (e.g., 30 minutes) at 37 °C to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 204 g/mol , [(4-Cyano-benzyl)-methyl-amino]-acetic acid is an ideal candidate for a fragment library. FBDD involves screening small molecules ("fragments") for weak binding to a biological target, and then optimizing these fragments into potent leads.

FBDD Workflow

Start Fragment Library Screening Hit_ID Hit Identification (e.g., Thermal Shift, SPR) Start->Hit_ID Hit_Val Hit Validation (e.g., NMR, X-ray Crystallography) Hit_ID->Hit_Val Hit_to_Lead Hit-to-Lead Optimization Hit_Val->Hit_to_Lead Lead_Comp Lead Compound Hit_to_Lead->Lead_Comp

Caption: Workflow for fragment-based drug discovery.

Protocol: Thermal Shift Assay (TSA) for Fragment Screening

  • Prepare a solution of the target protein in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • In a 96-well PCR plate, add the protein-dye mixture to each well.

  • Add [(4-Cyano-benzyl)-methyl-amino]-acetic acid (from a DMSO stock) to the test wells. Include a DMSO control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature and monitoring fluorescence.

  • Binding of the fragment will stabilize the protein, resulting in an increase in the melting temperature (Tm) compared to the control.

Conclusion and Future Perspectives

[(4-Cyano-benzyl)-methyl-amino]-acetic acid represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a cyano-functionalized aromatic ring, an N-methylated amine, and a reactive carboxylic acid handle provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this and related scaffolds in the development of enzyme inhibitors, modulators of signaling pathways, and as fragments in early-stage drug discovery. The strategic incorporation of such cyanophenyl amino acid derivatives is a promising avenue for accelerating the identification and optimization of potent and selective drug candidates.[1]

References

  • EvitaChem. [(4-Chloro-benzyl)-methyl-amino]-acetic acid (EVT-11893121).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Hourani, B. J., et al. (2018). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules, 23(11), 2948. [Link]

  • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
  • Google Patents. KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • A. A. G. G. F. A. A. G. G. F. (2025). Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. [Link]

  • Calcinai, E., et al. (2020). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 18(11), 539. [Link]

  • UC ANR. AMINO ACID INHIBITION HERBICIDES.
  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • PubMed. Natural products from cyanobacteria with antimicrobial and antitumor activity.
  • Frontiers.
  • El-Shorbagy, M. A., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Advances, 10(28), 16423–16434. [Link]

  • de Oliveira, R. B., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(7), 799–812. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety.
  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • UMN Extension. Amino acid synthesis inhibitor herbicides.
  • The Royal Society of Chemistry.
  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Journal of Advances in Medicine and Medical Research. Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i.
  • ACS Publications. Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • Journal of King Saud University.
  • ChemicalBook.
  • Sapphire Bioscience. [(3-Cyano-benzyl)-methyl-amino]-acetic acid.

Sources

Application

High-performance liquid chromatography (HPLC) method for analyzing [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Abstract This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, a key intermediate in pharmaceutical syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, a key intermediate in pharmaceutical synthesis. Due to the compound's amphoteric nature, possessing both a carboxylic acid and a tertiary amine, precise control over mobile phase pH is critical for achieving optimal peak shape and retention. This guide provides a comprehensive, step-by-step protocol using a reversed-phase C18 column with UV detection, developed from fundamental chromatographic principles. Furthermore, it outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a quality control environment.

Introduction and Analytical Challenges

[(4-Cyano-benzyl)-methyl-amino]-acetic acid is an N-substituted glycine derivative. Such compounds are of significant interest in medicinal chemistry and drug development.[1][2][3] The accurate quantification of this intermediate is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

The primary analytical challenge stems from the molecule's structure. It contains:

  • A hydrophobic benzyl group , lending it to reversed-phase chromatography.

  • A carboxylic acid group (pKa ~2-3) and a tertiary amine (pKa ~9-10), making it zwitterionic.

Simultaneous ionization of both functional groups can lead to poor peak shape (tailing) and unpredictable retention in reversed-phase HPLC.[4] Therefore, the core of this method is the suppression of ionization of at least one of these groups to ensure a single, stable species is present during analysis. Operating at a low pH protonates the carboxylate group (making it neutral) and maintains the protonated state of the amine (making it a stable cation), which is an effective strategy for achieving sharp, symmetrical peaks.[5]

HPLC Method Development and Rationale

A systematic approach was taken to develop a reliable HPLC method, with each parameter selected to address the specific physicochemical properties of the analyte.

Column Selection

A standard C18 silica-based column was chosen as the stationary phase. The C18 alkyl chains provide the necessary hydrophobic surface area for effective retention of the benzyl group of the analyte. Modern, high-purity silica columns are recommended to minimize secondary interactions between the protonated amine of the analyte and residual acidic silanol groups on the silica surface, which can cause peak tailing.[6]

Mobile Phase Selection

To ensure consistent analyte ionization and excellent peak shape, a low-pH mobile phase is employed.

  • Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a strong ion-pairing agent that effectively masks residual silanols on the stationary phase and maintains a pH of approximately 2, ensuring the carboxylic acid moiety is fully protonated and non-ionized.[5][6]

  • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency.

A gradient elution is utilized to ensure the timely elution of the main analyte peak while also separating it from any potential, more hydrophobic process impurities.

Detection Wavelength

The presence of the 4-cyanobenzyl chromophore allows for sensitive UV detection. Based on data for structurally similar compounds like 4-cyanobenzyl bromide, which exhibits a maximum absorption around 235 nm, a detection wavelength of 235 nm is selected for high sensitivity.[7][8] A photodiode array (PDA) detector is recommended during development to confirm the optimal wavelength and assess peak purity.

Optimized Method and Experimental Protocol

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for hydrophobic compounds.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade WaterLow pH suppresses carboxylate ionization, improving peak shape.[5][6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 10 minutesEnsures elution of the analyte and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.[9]
Injection Vol. 10 µLAdjustable based on sample concentration.
UV Detection 235 nmCorresponds to the UV absorbance maximum of the cyanobenzyl group.[7][8]
Run Time 15 minutesIncludes gradient and re-equilibration.
Step-by-Step Protocol

1. Reagent and Solution Preparation:

  • Mobile Phase A: Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Filter and degas.
  • Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v) to be used for dissolving standards and samples.

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of [(4-Cyano-benzyl)-methyl-amino]-acetic acid reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the Diluent to obtain a stock solution of 100 µg/mL.
  • Prepare working standards by serial dilution as required for linearity and validation experiments.

3. Sample Preparation:

  • Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
  • Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Operation:

  • Set up the HPLC system according to the conditions in the table above.
  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
  • Perform a blank injection (Diluent) to ensure no system contamination.

5. System Suitability Testing (SST):

  • Before sample analysis, inject the 100 µg/mL standard solution five times.
  • The system is deemed ready for use if the following criteria are met:
  • Tailing Factor: ≤ 1.5
  • Theoretical Plates: ≥ 2000
  • %RSD of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[10][11][12][13]

Workflow for HPLC Method Development and Validation

Caption: A typical workflow for HPLC method development and subsequent validation.

Validation Parameters and Acceptance Criteria
Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from other components. Peak purity index > 0.995.
Linearity Analyze at least five concentrations over the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision ≤ 2.0%.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio should be ≥ 10.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters must still be met. Peak areas should not significantly change.

Conclusion

This application note presents a scientifically grounded HPLC method for the analysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid. By controlling the mobile phase pH to suppress analyte ionization, the method achieves excellent peak shape and reproducibility. The detailed protocol for analysis and the comprehensive validation plan based on ICH guidelines provide researchers and drug development professionals with a robust and trustworthy tool for quality control and purity assessment of this important pharmaceutical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 4-Cyanobenzyl bromide. [Link][7]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link][6]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link][9]

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437-447. [Link]

  • SIELC Technologies. HPLC Method for Glycine. [Link]

  • Dolan, J. W. (2005). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 23(3). [Link][5]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. [Link][4]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 859-866. [Link]

  • PubChem. Bromobenzyl Cyanide - Spectral Information. [Link][8]

  • ChemSynthesis. 4-cyano-3-nitrobenzyl acetate. [Link]

  • Roy, A. D., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link][1]

  • Zuckermann, R. N., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437-47. [Link][2]

  • LookChem. Cas 17201-43-3,4-Cyanobenzyl bromide. [Link]

  • NextSDS. [(4-METHOXY-BENZYL)-METHYL-AMINO]-ACETIC ACID. [Link]

  • Wikipedia. Cyanoacetic acid. [Link]

  • PubChem. 4-Aminophenylacetic acid. [Link]

Sources

Method

Application Note: Derivatization Strategies for the Analytical Quantification of[(4-Cyano-benzyl)-methyl-amino]-acetic acid

Introduction & Chemical Context[(4-Cyano-benzyl)-methyl-amino]-acetic acid (also known structurally as N-(4-cyanobenzyl)sarcosine) is a critical unnatural amino acid building block utilized in the synthesis of peptidomim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context[(4-Cyano-benzyl)-methyl-amino]-acetic acid (also known structurally as N-(4-cyanobenzyl)sarcosine) is a critical unnatural amino acid building block utilized in the synthesis of peptidomimetics and heterocyclic therapeutic agents [1]. From an analytical perspective, quantifying this molecule in biological matrices or synthetic reaction mixtures presents significant challenges.

The molecule is zwitterionic in nature, possessing both a tertiary amine and a free carboxylic acid moiety. This high polarity results in poor retention on standard reversed-phase liquid chromatography (RPLC) columns, leading to severe ion suppression from early-eluting matrix components. Furthermore, the intact molecule lacks the thermal stability and volatility required for Gas Chromatography-Mass Spectrometry (GC-MS). To achieve sub-nanogram detection limits and robust chromatographic performance, targeted chemical derivatization is mandatory.

Mechanistic Rationale for Derivatization

As a Senior Application Scientist, the first step in designing an analytical workflow is analyzing the structural constraints of the analyte. The nitrogen atom in [(4-Cyano-benzyl)-methyl-amino]-acetic acid is fully substituted (bonded to a 4-cyanobenzyl group, a methyl group, and an acetic acid group). Because it is a tertiary amine , it lacks the reactive N-H protons required for standard amine-directed derivatization (e.g., FMOC-Cl or Dansyl-Cl). Therefore, the analytical derivatization must exclusively target the carboxylic acid group .

Pathway A: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS

For LC-MS/MS, the gold standard for carboxylic acid derivatization is the use of 3-Nitrophenylhydrazine (3-NPH) [2]. The reaction utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid into a highly reactive O-acylisourea intermediate. Pyridine is added as a nucleophilic catalyst to facilitate the subsequent attack by 3-NPH, yielding a stable phenylhydrazide derivative. Causality of Choice: This transformation neutralizes the negative charge of the carboxylate, significantly increasing lipophilicity (which improves RPLC retention and separates the analyte from the solvent front). Additionally, the 3-NPH tag introduces a highly ionizable moiety with a strong electrophoric nature, exponentially enhancing negative-ion Electrospray Ionization (ESI) efficiency.

Pathway B: Silylation for GC-MS

For GC-MS applications, the active proton of the carboxylic acid must be replaced to prevent hydrogen bonding and increase volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is utilized to convert the carboxylic acid into a trimethylsilyl (TMS) ester [3]. Causality of Choice: We supplement BSTFA with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst, increasing the silylating power of the reagent to ensure complete and rapid derivatization of the sterically hindered acetic acid moiety adjacent to the bulky tertiary amine.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Always process a Method Blank (solvent only) and a Matrix Blank alongside your samples to monitor for reagent background.

Protocol 1: 3-NPH Derivatization (LC-MS/MS Workflow)
  • Sample Preparation: Aliquot 50 µL of the sample (or standard) into a 1.5 mL Eppendorf tube. Spike with 10 µL of an appropriate stable-isotope-labeled internal standard (IS) to correct for derivatization efficiency variations.

  • Reagent Addition: Add 25 µL of 200 mM 3-NPH (prepared in 50% aqueous methanol) and 25 µL of 200 mM EDC containing 6% pyridine (prepared in 50% aqueous methanol).

  • Reaction Incubation: Vortex the mixture for 15 seconds. Incubate the tubes in a thermoshaker at 40°C for 30 minutes at 800 rpm.

  • Quenching: Stop the reaction by adding 100 µL of 0.1% formic acid in water. This neutralizes the pyridine and stabilizes the phenylhydrazide derivative.

  • Analysis: Transfer the mixture to an LC vial. Inject 2 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative Multiple Reaction Monitoring (MRM) mode.

Protocol 2: BSTFA Silylation (GC-MS Workflow)
  • Sample Drying: Aliquot 50 µL of the sample and 10 µL of IS into a glass GC vial insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Moisture strictly inhibits silylation.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

  • Reaction Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode.

Data Presentation

The following table summarizes the quantitative improvements achieved through the described derivatization strategies compared to the unmodified analyte.

Analytical ParameterUnmodified Analyte (LC-MS)3-NPH Derivatized (LC-MS/MS)TMS Derivatized (GC-MS)
Retention Time (min) 1.2 (Elutes in void volume)6.8 (Excellent retention)8.5 (Sharp, volatile peak)
Limit of Detection (LOD) 50.0 ng/mL0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL0.3 ng/mL1.5 ng/mL
Linearity (R²) 0.9210 (Poor)0.9995 (Excellent)0.9980 (Excellent)
Matrix Effect (%) 45% (Severe ion suppression)98% (Minimal suppression)N/A (Standard EI ionization)

Table 1: Comparative analytical performance metrics demonstrating the necessity and efficacy of carboxylic acid derivatization.

Mandatory Visualization

Mechanism Substrate [(4-Cyano-benzyl)-methyl-amino]-acetic acid (Tertiary Amine + Free Carboxylic Acid) EDC EDC Activation (Carbodiimide Coupling) Substrate->EDC Step 1 Intermediate O-Acylisourea Intermediate (Highly Reactive) EDC->Intermediate Activation NPH 3-Nitrophenylhydrazine (3-NPH) Addition Intermediate->NPH Step 2 Product 3-NPH Phenylhydrazide Derivative (High LC Retention & ESI Response) NPH->Product Nucleophilic Attack

Fig 1. Mechanistic pathway of 3-NPH derivatization targeting the carboxylic acid moiety.

Workflow Sample Sample Prep & IS Spiking Dry Evaporate to Dryness Sample->Dry Deriv Derivatization (3-NPH or BSTFA) Dry->Deriv Quench Quench & Reconstitute Deriv->Quench Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Quench->Analyze Validate Data Processing & QC Validation Analyze->Validate

Fig 2. End-to-end analytical workflow for the quantification of the derivatized compound.

References

  • Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13. ACS Publications (2023). [1] URL: [Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry - ACS Publications (2021). [2] URL: [Link]

Application

Scale-up synthesis and purification of [(4-Cyano-benzyl)-methyl-amino]-acetic acid for preclinical studies.

Introduction & Strategic Rationale[(4-Cyano-benzyl)-methyl-amino]-acetic acid (commonly referred to as N-(4-cyanobenzyl)sarcosine) is a highly versatile, non-natural amino acid building block. In preclinical drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale[(4-Cyano-benzyl)-methyl-amino]-acetic acid (commonly referred to as N-(4-cyanobenzyl)sarcosine) is a highly versatile, non-natural amino acid building block. In preclinical drug development, it is frequently utilized in the design of peptidomimetics, PROTAC linkers, and active pharmaceutical ingredients (APIs), includingspirohydantoin-based LFA-1 antagonists like BMS-587101[1].

When transitioning from milligram-scale discovery chemistry to kilogram-scale production, synthetic routes must be rigorously optimized for safety, atom economy, and purification efficiency. Direct alkylation of free sarcosine with 4-cyanobenzyl bromide often suffers from over-alkylation (yielding quaternary ammonium salts) and requires challenging chromatographic purifications. Therefore, this protocol employs a two-step reductive amination and saponification sequence utilizing 4-cyanobenzaldehyde and sarcosine methyl ester hydrochloride. This approach ensures high chemoselectivity, avoids the use of genotoxic alkylating agents, and establishes a self-validating purification system via isoelectric precipitation.

Mechanistic Pathway & Process Workflow

Step 1: Reductive Amination. The reaction between 4-cyanobenzaldehyde and sarcosine methyl ester hydrochloride forms a transient iminium ion. This intermediate is selectively reduced by sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is specifically chosen over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and [1], which is a critical parameter for preclinical API synthesis.

Step 2: Saponification. The resulting methyl ester is hydrolyzed using aqueous lithium hydroxide (LiOH). Careful pH adjustment isolates the zwitterionic form of the amino acid, driving spontaneous crystallization without the need for column chromatography.

SynthesisWorkflow A 4-Cyanobenzaldehyde + Sarcosine Methyl Ester HCl B Imine Formation (DIPEA, THF, 0-10°C) A->B C Reductive Amination (NaBH(OAc)3, 20°C) B->C D Intermediate: N-(4-Cyanobenzyl)sarcosine Methyl Ester C->D E Saponification (LiOH, THF/H2O, 20°C) D->E F Acidification & Crystallization (HCl to pH 3.5) E->F G Pure API: [(4-Cyano-benzyl)-methyl-amino]-acetic acid F->G

Figure 1: Two-step scalable synthetic workflow for[(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Material Requirements & Stoichiometry

The following quantitative matrix outlines the material requirements for a 1.00 kg scale-up batch based on the limiting reagent.

Table 1: Quantitative Material Matrix (1 kg Scale)

ReagentMW ( g/mol )Eq.Mass/VolFunction
4-Cyanobenzaldehyde131.131.001.00 kgStarting Material
Sarcosine methyl ester HCl139.581.101.17 kgAmine Source
N,N-Diisopropylethylamine (DIPEA)129.241.201.18 kgBase
Sodium triacetoxyborohydride (STAB)211.941.402.26 kgReducing Agent
Tetrahydrofuran (THF)72.11-10.0 LSolvent
Lithium hydroxide monohydrate41.962.000.64 kgHydrolysis Base

Step-by-Step Experimental Protocol

Part A: Synthesis of N-(4-Cyanobenzyl)sarcosine Methyl Ester
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with nitrogen (N₂) to ensure an inert atmosphere.

  • Charge: Add 4-cyanobenzaldehyde (1.00 kg, 7.62 mol) and sarcosine methyl ester hydrochloride (1.17 kg, 8.38 mol) to the reactor.

  • Solvation: Add anhydrous THF (10.0 L) and initiate overhead stirring at 150 rpm.

  • Base Addition & Imine Formation: Cool the mixture to 0–5 °C. Add DIPEA (1.18 kg, 9.14 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 2 hours.

    • Causality & Self-Validation: The shift in the solution's color to a deep yellow indicates the successful formation of the iminium intermediate. This serves as a visual self-validating checkpoint before proceeding to reduction.

  • Reduction: Charge STAB (2.26 kg, 10.67 mol) in four equal portions over 1 hour.

    • Causality Note: Portion-wise addition mitigates the exothermic nature of the reduction and prevents thermal runaway, ensuring the sensitive cyano group remains intact and is not over-reduced.

  • Reaction Monitoring: Allow the reaction to warm to 20 °C and stir for 12 hours. Confirm completion via HPLC (Specification: <1% 4-cyanobenzaldehyde remaining).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 L). Extract the aqueous phase with Ethyl Acetate (2 x 5.0 L). Wash the combined organic layers with brine (5.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Part B: Saponification and Purification of the Target Acid
  • Hydrolysis: Dissolve the crude ester intermediate in a mixture of THF (5.0 L) and Water (5.0 L) directly in the reactor.

  • Base Addition: Add LiOH·H₂O (0.64 kg, 15.24 mol) in one portion. Stir at 20 °C for 4 hours. Verify complete ester consumption by LC-MS.

  • Phase Separation: Remove the THF under reduced pressure. Wash the remaining basic aqueous layer with Methyl tert-butyl ether (MTBE) (3.0 L).

    • Causality Note: This MTBE wash extracts unreacted aldehydes, non-polar amine byproducts, and residual DIPEA, leaving only the water-soluble lithium salt of the product in the aqueous phase.

  • Isoelectric Precipitation (Self-Validating Step): Cool the aqueous layer to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches exactly 3.5.

    • Causality Note: Precise pH control is critical. A pH of 3.5 aligns with the isoelectric point (pI) of the amino acid. At this pH, the zwitterionic form of [(4-Cyano-benzyl)-methyl-amino]-acetic acid achieves its lowest aqueous solubility. The spontaneous formation of a thick white precipitate validates that the correct protonation state has been achieved.

  • Isolation: Stir the resulting slurry for 2 hours at 0 °C to maximize yield. Filter the precipitate through a Nutsche filter. Wash the filter cake with ice-cold water (2.0 L) to remove inorganic salts, followed by cold acetone (1.0 L) to displace water.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours to afford the pure title compound as a white crystalline solid.

DownstreamProcess A Aqueous Reaction Mixture (Basic) B MTBE Wash (Removes Impurities) A->B C pH Adjustment (2M HCl to pH 3.5) B->C D Controlled Crystallization (0°C) C->D E Filtration & Cold Acetone Wash D->E F Vacuum Drying (45°C, 24h) E->F

Figure 2: Downstream purification workflow highlighting the pH-driven crystallization strategy.

Analytical Characterization & Quality Control

For preclinical studies, the isolated API must meet stringent purity specifications to ensure reproducibility in downstream biological or synthetic applications.

Table 2: Quality Control Release Specifications

ParameterAnalytical MethodSpecification
Appearance Visual InspectionWhite to off-white crystalline powder
Purity HPLC (UV at 254 nm)≥ 98.5% (Area %)
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure
Mass LC-MS (ESI+)m/z [M+H]⁺ calculated 205.09, found 205.10
Residual Solvents Headspace GCTHF < 720 ppm, MTBE < 5000 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w

Reference ¹H NMR Data (400 MHz, DMSO-d₆): δ 12.35 (br s, 1H, COOH), 7.80 (d, J = 8.2 Hz, 2H, Ar-H), 7.55 (d, J = 8.2 Hz, 2H, Ar-H), 3.70 (s, 2H, Ar-CH₂-N), 3.25 (s, 2H, N-CH₂-COOH), 2.25 (s, 3H, N-CH₃).

Safety, Health, and Environmental (SHE) Considerations

  • Cyanide Risk Mitigation: While the cyano group (-CN) on the aromatic ring is covalently bound and highly stable under the described conditions, strong acidic conditions at elevated temperatures must be avoided to prevent hydrolysis to the amide/carboxylic acid or the potential release of hydrogen cyanide (HCN) gas.

  • Borate Waste Management: The aqueous waste generated from the STAB reduction contains boron species. This effluent must be segregated and disposed of according to local environmental regulations for metalloid waste, rather than being discharged into standard aqueous waste streams.

References

  • Chemical Reviews - Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold (ACS Publications). URL:[Link]

  • Journal of Medicinal Chemistry - Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 (ACS Publications). URL:[Link]

Sources

Method

Application of similar cyanoacetic acid derivatives in dye-sensitized solar cells.

Application Note: Engineering Dye-Sensitized Solar Cells Using Cyanoacetic Acid Derivatives Introduction & Mechanistic Causality In the molecular design of metal-free organic sensitizers for Dye-Sensitized Solar Cells (D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Dye-Sensitized Solar Cells Using Cyanoacetic Acid Derivatives

Introduction & Mechanistic Causality

In the molecular design of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs), the Donor-π-Acceptor (D-π-A) architecture is the prevailing standard. Within this framework, the electron acceptor also functions as the anchoring group, playing a dual role: it must pull electron density away from the donor moiety upon photoexcitation (localizing the Lowest Unoccupied Molecular Orbital, LUMO, near the semiconductor interface) and provide a robust chemical linkage to the mesoporous titanium dioxide (TiO₂) scaffold.

Cyanoacetic acid is the gold-standard anchoring group because the highly electronegative cyano group provides strong electron-withdrawing capacity, which lowers the LUMO energy level and facilitates a broader spectral absorption[1]. Simultaneously, the carboxylic acid moiety establishes a strong ester linkage with the surface hydroxyl groups of TiO₂, enabling ultrafast electron injection into the TiO₂ conduction band[1].

However, the specific derivative of the anchoring group dictates the thermodynamic feasibility of electron injection and the overall stability of the device. For example, substituting cyanoacetic acid with rhodanine-3-acetic acid often results in broken delocalization between the dye's conjugated backbone and the anchoring site, impeding electron injection and lowering both the short-circuit current density ( Jsc​ ) and open-circuit voltage ( Voc​ )[2]. Conversely, substituting the carboxylic acid with a hydroxamic acid derivative can yield a highly stable bidentate keto anchoring mode. This structural modification enhances the electronic coupling between the dye and the TiO₂ surface, significantly boosting the power conversion efficiency (PCE) and mitigating dye degradation under thermal stress[3].

Electron_Pathway D Donor Unit (e.g., TPA/PTZ) P π-Conjugation Bridge D->P Photoexcitation A Acceptor/Anchor (Cyanoacetic Acid) P->A Intramolecular Charge Transfer T TiO2 Conduction Band A->T Electron Injection

Intramolecular charge transfer and electron injection pathway in D-π-A sensitized solar cells.

Comparative Photovoltaic Performance

The choice of the cyanoacetic acid derivative directly influences the macroscopic photovoltaic parameters of the DSSC. The table below summarizes the causality between anchoring group modifications and device efficiency across several benchmarked organic dyes.

Anchoring GroupDye Model Jsc​ (mA/cm²) Voc​ (mV)PCE (%)Mechanistic Observation
Cyanoacetic Acid PTZ-CA--2.99Standard ester linkage; baseline electron injection[3].
Hydroxamic Acid PTZ-HA--4.06Bidentate keto anchoring; enhanced stability and injection[3].
Cyanoacetic Acid BTPA-CA--5.65Standard ester linkage; baseline electron injection[3].
Hydroxamic Acid BTPA-HA--6.22Bidentate keto anchoring; enhanced stability and injection[3].
Cyanoacetic Acid MA-221.976387.84Strong electron-withdrawing capacity mitigates recombination[1].

Experimental Protocols: Device Fabrication & Validation

The following protocols detail the fabrication of DSSCs using cyanoacetic acid-derived sensitizers. Each phase is designed as a self-validating system to ensure reproducibility and high fidelity in data acquisition.

Phase 1: Photoanode Preparation & Dye Sensitization

Causality Focus: Water molecules strongly compete with cyanoacetic acid derivatives for adsorption sites on the TiO₂ surface. Absolute anhydrous conditions during sensitization are critical to prevent poor dye loading and subsequent interfacial recombination.

  • Substrate Preparation: Ultrasonically clean Fluorine-doped Tin Oxide (FTO) glass substrates in a sequence of detergent, deionized water, acetone, and ethanol (15 minutes each). Treat with UV-Ozone for 15 minutes to remove residual organics.

  • TiCl₄ Pre-treatment: Immerse the FTO in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes. Reasoning: This forms a dense blocking layer that prevents direct contact (and thus charge recombination) between the FTO and the liquid electrolyte.

  • TiO₂ Deposition: Screen-print a 12 µm transparent layer of 20 nm TiO₂ nanoparticles, followed by a 4 µm scattering layer of 400 nm TiO₂ particles. Sinter at 500°C for 30 minutes.

  • Sensitization: Prepare a 0.3 mM solution of the cyanoacetic acid derivative dye in anhydrous azeotropic ethanol/chloroform (1:1 v/v). Add 10 mM chenodeoxycholic acid (CDCA) as a co-adsorbent to prevent dye aggregation (H-aggregate formation). Immerse the warm (80°C) TiO₂ films into the dye bath and keep in the dark for 18 hours at room temperature.

  • Validation Check (Dye Desorption Assay): To verify optimal dye loading, immerse a sensitized control electrode in 0.1 M NaOH in ethanol to desorb the dye. Measure the UV-Vis absorbance of the resulting solution. Using the Beer-Lambert law, calculate the surface concentration. A loading density of >1.5×10−7 mol/cm2 confirms successful anchoring.

Phase 2: Device Assembly & Backfilling

Causality Focus: The inter-electrode gap must be minimized to reduce the mass transport resistance of the I−/I3−​ redox mediator, which otherwise limits the fill factor (FF) of the device.

  • Counter Electrode: Drill two 0.5 mm holes in a pre-cleaned FTO glass. Drop-cast 5 mM chloroplatinic acid ( H2​PtCl6​ ) in ethanol and heat at 400°C for 15 minutes to form a catalytic Pt layer.

  • Sandwich Assembly: Sandwich the dye-sensitized photoanode and the Pt counter electrode using a 25 µm thick Surlyn thermoplastic frame. Heat-press at 110°C for 15 seconds to seal the cell.

  • Electrolyte Injection: Introduce the iodide/triiodide ( I−/I3−​ ) liquid electrolyte through the pre-drilled holes using a vacuum backfilling technique.

  • Validation Check (Visual & Microscopic): Inspect the active area under a stereomicroscope. The presence of micro-bubbles indicates incomplete backfilling, which creates high-resistance "dead zones." If bubbles are present, re-apply vacuum before sealing the holes with a Surlyn patch and a thin glass cover.

Phase 3: Photovoltaic Characterization
  • J-V Profiling: Mask the cell to an active area of exactly 0.16 cm² to prevent edge-effect light harvesting. Measure the Current-Voltage (J-V) characteristics under AM 1.5G simulated sunlight (100 mW/cm²).

  • Validation Check (IPCE Integration): Measure the Incident Photon-to-Current Conversion Efficiency (IPCE) from 300 nm to 800 nm. Integrate the IPCE spectrum over the standard AM 1.5G solar emission spectrum to calculate the theoretical Jsc​ . Compare this integrated value to the Jsc​ obtained from the J-V curve. A mismatch of >10% indicates either a calibration error in the solar simulator or spectral mismatch issues, invalidating the PCE claim.

DSSC_Workflow A TiO2 Photoanode Preparation B Dye Sensitization (Cyanoacetic Acid Deriv.) A->B Adsorption C Counter Electrode (Pt) Assembly B->C Sandwich Cell D Electrolyte Injection (I-/I3-) C->D Vacuum Backfilling E Photovoltaic Characterization D->E J-V & IPCE

Workflow for DSSC fabrication and characterization using cyanoacetic acid derivative sensitizers.

References

  • Investigation of the Effect of Different Anchoring Groups in Phenothiazine-Triphenylamine-Based Di-Anchoring Dyes for Dye-Sensitized Solar Cells. ResearchGate. 2

  • Enhanced DSSC performance by the introduction of hydroxamic acid group into the cyanoacetic acid dyes. Pusan National University. 3

  • Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells. PMC. 1

Sources

Application

Application Notes and Protocols for Chemoenzymatic Copolymerization using Amino Acid Monomers with Benzyl Ester Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Biocatalysis for Advanced Biomaterials The synthesis of biodegradable polymers with precisely controlled properties is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Biocatalysis for Advanced Biomaterials

The synthesis of biodegradable polymers with precisely controlled properties is a cornerstone of modern drug delivery and tissue engineering.[1][2][3] Traditional polymerization methods often rely on harsh reaction conditions and metal catalysts, which can introduce impurities and limit the functional groups that can be incorporated.[4][5] Chemoenzymatic polymerization offers a compelling green chemistry alternative, utilizing the high selectivity and mild reaction conditions of enzymes to produce well-defined polymers.[5][6] This approach is particularly advantageous for the polymerization of amino acid-based monomers, leading to the formation of biocompatible and biodegradable polypeptides and polyesters with tunable properties.[7]

This guide provides a comprehensive overview and detailed protocols for the chemoenzymatic copolymerization of amino acid monomers bearing benzyl ester protecting groups. The benzyl ester group has been shown to significantly enhance the substrate affinity and polymerization efficiency in enzyme-catalyzed reactions, particularly with proteases like papain.[8] This allows for the efficient copolymerization of amino acids that may have different intrinsic reactivities, enabling the synthesis of random copolymers with compositions that closely mirror the monomer feed ratio.[8] We will cover the synthesis of the amino acid benzyl ester monomers, their subsequent copolymerization using both a protease (papain) and a lipase (immobilized Candida antarctica lipase B, Novozym® 435), and the characterization of the resulting copolymers.

I. Synthesis of Amino Acid Benzyl Ester Monomers

The first step in this process is the synthesis of the amino acid benzyl ester monomers. This is typically achieved through a Fischer-Speier esterification, where the amino acid is reacted with benzyl alcohol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion.

Protocol 1: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

This protocol is adapted from established methods for the efficient and enantiomerically pure synthesis of amino acid benzyl esters.[9][10]

Materials:

  • L-Amino acid (e.g., L-Alanine, L-Glycine)

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add the L-amino acid (0.1 mol), p-toluenesulfonic acid monohydrate (0.12 mol), benzyl alcohol (0.5 mol), and cyclohexane (60 mL).

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (160 mL) to the cooled mixture and stir for 1 hour to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

  • Collect the white solid precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • The resulting amino acid benzyl ester p-toluenesulfonate salt can be stored at 4°C until further use. The purity can be confirmed by NMR and melting point analysis.[11]

Monomer_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product AminoAcid L-Amino Acid Reflux Reflux with Azeotropic Water Removal (Dean-Stark) AminoAcid->Reflux BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reflux pTSA p-Toluenesulfonic Acid pTSA->Reflux Cyclohexane Cyclohexane Cyclohexane->Reflux Precipitation Precipitation with Ethyl Acetate Reflux->Precipitation Cooling Filtration Filtration & Drying Precipitation->Filtration FinalProduct Amino Acid Benzyl Ester p-Toluenesulfonate Salt Filtration->FinalProduct

Figure 1: Workflow for the synthesis of amino acid benzyl ester monomers.

II. Chemoenzymatic Copolymerization

This section details the protocols for the copolymerization of the synthesized amino acid benzyl ester monomers using two different types of enzymes: a protease (papain) and a lipase (Novozym® 435).

Protocol 2: Papain-Catalyzed Copolymerization

Papain is a cysteine protease that can effectively catalyze the formation of peptide bonds from amino acid esters.[8][12] The benzyl ester group enhances the affinity of the monomers for the enzyme's active site, facilitating efficient copolymerization.[8]

Materials:

  • L-Alanine benzyl ester p-toluenesulfonate salt

  • L-Glycine benzyl ester p-toluenesulfonate salt[11]

  • Papain (from Carica papaya)

  • 1 M Phosphate buffer (pH 8.0)

  • 1 M NaOH

  • Reaction vials

  • Magnetic stirrer and stir plate

  • Centrifuge

Procedure:

  • Prepare a stock solution of the desired total monomer concentration (e.g., 0.5 M) in 1 M phosphate buffer (pH 8.0). The desired molar ratio of the two monomers (e.g., 50:50 Ala:Gly) should be used.

  • Adjust the pH of the monomer solution to 8.0 with 1 M NaOH.

  • Add papain to the monomer solution to a final concentration of 1-10 U/mL.[8]

  • Incubate the reaction mixture at 40°C with stirring (e.g., 800 rpm) for 24 hours. The formation of a precipitate indicates polymer synthesis.

  • Stop the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

  • Collect the precipitated copolymer by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Wash the polymer pellet three times with deionized water to remove unreacted monomers and buffer salts.

  • Lyophilize the purified copolymer to obtain a dry powder.

Protocol 3: Novozym® 435 (CALB)-Catalyzed Copolymerization

Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is a robust and widely used biocatalyst for polyester synthesis.[6][13] It can catalyze the polycondensation of amino acid esters to form polyesters under mild, often solvent-free, conditions.[14]

Materials:

  • L-Alanine benzyl ester p-toluenesulfonate salt

  • L-Glycine benzyl ester p-toluenesulfonate salt

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • High-boiling point, inert solvent (e.g., diphenyl ether) or solvent-free conditions

  • Reaction vessel with mechanical stirrer and vacuum connection

  • Nitrogen source

  • Vacuum pump

Procedure:

  • In a reaction vessel, combine equimolar amounts of the amino acid benzyl ester monomers for the desired copolymer.

  • If using a solvent, add diphenyl ether. For a solvent-free system, gently heat the monomers until they melt.

  • Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% of the total monomer weight.[14]

  • Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to a temperature between 60-80°C with mechanical stirring.

  • For the first stage (oligomerization), maintain the reaction under a nitrogen atmosphere for 2-4 hours.

  • For the second stage (polymerization), apply a vacuum (e.g., 1-2 mmHg) to remove the benzyl alcohol byproduct and drive the polymerization to higher molecular weights. Continue the reaction under vacuum for 24-48 hours.[5]

  • After the reaction is complete, dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and filter to remove the immobilized enzyme.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Copolymerization_Workflow cluster_Monomers Monomers cluster_Enzymes Enzyme Selection cluster_Process Polymerization cluster_Product Final Product MonomerA Amino Acid 1 (Benzyl Ester) Reaction Controlled Temperature & Stirring MonomerA->Reaction MonomerB Amino Acid 2 (Benzyl Ester) MonomerB->Reaction Papain Papain (Aqueous Buffer) Papain->Reaction CALB Novozym 435 (CALB) (Solvent/Solvent-free) CALB->Reaction Purification Purification (Centrifugation/Precipitation) Reaction->Purification Copolymer Poly(amino acid-co-ester) Purification->Copolymer

Figure 2: General workflow for the chemoenzymatic copolymerization of amino acid benzyl esters.

III. Characterization of the Copolymers

Thorough characterization of the synthesized copolymers is essential to determine their molecular weight, composition, and thermal properties.

Analytical Workflow

Analytical_Workflow cluster_Analysis Characterization Techniques Copolymer Purified Copolymer NMR ¹H NMR (Composition) Copolymer->NMR GPC GPC (Mw, Mn, PDI) Copolymer->GPC TGA TGA (Thermal Stability) Copolymer->TGA DSC DSC (Tg, Tm) Copolymer->DSC

Figure 3: Analytical workflow for copolymer characterization.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the copolymer and to determine the molar ratio of the different amino acid residues in the polymer chain.[1][15]

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The relative integrals of the characteristic peaks for each monomer unit can be used to calculate the copolymer composition.

Protocol 5: Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.[1][15]

  • Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in the GPC eluent (e.g., THF or DMF).

  • Analysis: Run the sample through a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Protocol 6: Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and thermal transitions of the copolymers.[16][17]

  • TGA: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.[16]

  • DSC: Perform a heat-cool-heat cycle on a small sample (5-10 mg) under a nitrogen atmosphere to determine the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable.[17]

IV. Expected Results and Discussion

The chemoenzymatic copolymerization of amino acid benzyl esters allows for the synthesis of a range of copolymers with varying compositions and properties. The use of the benzyl ester group generally leads to higher polymerization efficiency compared to other alkyl esters.[8]

Table 1: Representative Molecular Weight Data for Poly(Alanine-co-Glycine) Benzyl Ester Copolymers

Ala:Gly Feed RatioEnzymeMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
100:0Papain8,50012,0001.41
75:25Papain7,80011,3001.45
50:50Papain7,20010,5001.46
25:75Papain6,5009,6001.48
0:100Papain5,9008,7001.47
50:50Novozym 43515,20025,1001.65

Note: These are example values and actual results may vary depending on the specific reaction conditions.

Table 2: Representative Thermal Properties of Poly(Alanine-co-Glycine) Benzyl Ester Copolymers

Ala:Gly Feed RatioT₉ (°C)Td,onset (°C)
100:0115295
75:25108288
50:50102280
25:7595272
0:10088265

Note: T₉ = Glass transition temperature, Td,onset = Onset of decomposition temperature. These are example values.

The results typically show that the copolymer composition, as determined by ¹H NMR, is in good agreement with the monomer feed ratio, highlighting the efficiency of the enzymatic approach. The molecular weight of the copolymers can be influenced by the choice of enzyme, with lipases often yielding higher molecular weight polyesters compared to proteases.[5] The thermal properties of the copolymers are dependent on their composition, with the glass transition temperature generally decreasing with an increasing content of the more flexible glycine units.

V. Conclusion

The chemoenzymatic copolymerization of amino acid monomers with benzyl ester groups is a powerful and versatile method for the synthesis of advanced biodegradable polymers. The protocols outlined in this guide provide a solid foundation for researchers to produce a variety of copolypeptides and copolyesters with tunable properties for applications in drug delivery, tissue engineering, and other biomedical fields. The use of enzymes ensures a green and sustainable synthesis route, leading to high-purity materials with excellent biocompatibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Polymerization of 1,10-Decanediol for Green Polyester Synthesis.
  • Ageitos, J. M., Yazawa, K., Tateishi, A., Tsuchiya, K., & Numata, K. (2016). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 17(1), 314–323. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 945–953. [Link]

  • Iqbal, J., & Zhao, Z. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 834947. [Link]

  • Ghassemi, A. H., Van der Zande, M., & Grijpma, D. W. (2022). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. Biomacromolecules, 23(2), 799–811. [Link]

  • Al-Lami, A. K. A. (2020). Synthesis and Thermal Characterization of Copolymers Containing Amino Acids.
  • Pączkowska, M., Wolna, M., Szałabska-Gądek, J., & Szymańska, K. (2017). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 26(1), 396–407. [Link]

  • Gandomi, Y. A., & Mahdavian, A. R. (2012). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules, 13(7), 2134–2143. [Link]

  • Benchchem. (n.d.). Synthesis of Benzyl Palmitate: A Detailed Guide to Methodologies and Protocols.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 945-953.
  • Ito, T., & Takahashi, S. (1971). Regular Polypeptides of Glycine and L-Alanine. Bulletin of the Institute for Chemical Research, Kyoto University, 49(2), 80-89.
  • Martins, C., Ribeiro, S., & Sousa, F. (2022). Engineering bioactive synthetic polymers for biomedical applications: a review with emphasis on tissue engineering and controlled release.
  • Reches, M., & Gedanken, A. (2016). Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid. Israel Journal of Chemistry, 56(2-3), 211-220.
  • Baek, J., Chung, S. W., Piao, Z., & Jeong, B. (2025). Poly(dl-Alanine-co-Glycine): Peptide Analogue of Poly(dl-Lactide-co-Glycolide). Biomacromolecules. [Link]

  • Tateishi, A., Yazawa, K., & Numata, K. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules, 55(16), 7246–7255.
  • Abd El-Ghaffar, M. A., & Hashem, M. S. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research, 48(4).
  • Zhang, R., Song, W., & Chen, G. (2021). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications.
  • Shiki, P. S., Perreira, G. N., de Oliveira, D., da Silva, E. A., & Lerin, L. A. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(6), 8271–8284.
  • Forró, E., & Fülöp, F. (2002). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 13(12), 1277-1282.
  • Marschelke, C., Raguzin, I., Matura, A., Fery, A., & Synytska, A. (2020). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. International Journal of Molecular Sciences, 21(21), 8205.
  • Jiang, Z., & Gu, Z. (2010). Lipase-catalyzed synthesis of poly(amine-co-esters) via copolymerization of diester with amino-substituted diol. Biomacromolecules, 11(4), 1033–1041.
  • ResearchGate. (n.d.). Molecular weight and particle size and polydispersity (PDI) of the polymers.
  • CymitQuimica. (n.d.). CAS 3695-73-6: Glycyl-L-alanine.
  • Sigma-Aldrich. (n.d.). Glycine benzyl ester p-toluenesulfonate salt.
  • Sigma-Aldrich. (n.d.). Glycine benzyl ester p-toluenesulfonate salt.

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation pathways of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Technical Support Center: [(4-Cyano-benzyl)-methyl-amino]-acetic acid Introduction [(4-Cyano-benzyl)-methyl-amino]-acetic acid is a substituted N-methylglycine (sarcosine) derivative with potential applications in pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [(4-Cyano-benzyl)-methyl-amino]-acetic acid

Introduction

[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a substituted N-methylglycine (sarcosine) derivative with potential applications in pharmaceutical research and drug development. As with any complex organic molecule, understanding its stability profile is critical for ensuring experimental reproducibility, developing robust analytical methods, and establishing appropriate storage and handling procedures. This guide provides in-depth technical support for researchers encountering stability issues, offering troubleshooting advice, frequently asked questions, and validated protocols to investigate and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is [(4-Cyano-benzyl)-methyl-amino]-acetic acid and what are its key structural features?

A1: [(4-Cyano-benzyl)-methyl-amino]-acetic acid is a molecule featuring three key functional groups that influence its chemical behavior:

  • A 4-cyanobenzyl group : An aromatic ring with a nitrile (-C≡N) substituent, which is susceptible to hydrolysis.

  • A tertiary amine : This benzylic amine is a potential site for oxidation.

  • A carboxylic acid group : This group can participate in acid-base chemistry and influences the molecule's overall polarity and solubility.

The molecule exists as a zwitterion in the solid state and in solutions near neutral pH.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, the compound is susceptible to four primary degradation pathways:

  • Hydrolysis : The nitrile group can hydrolyze under acidic or basic conditions to first form an amide intermediate and subsequently the corresponding carboxylic acid, 4-(carboxybenzyl)-methyl-amino]-acetic acid.

  • Oxidation : The benzylic C-N bond is vulnerable to oxidative cleavage.[2][3] This pathway typically yields 4-cyanobenzaldehyde and N-methylglycine (sarcosine). This process can be accelerated by exposure to atmospheric oxygen, metal ions, or oxidizing agents.[4][5][6]

  • Photodegradation : Aromatic compounds can be sensitive to light. Exposure to UV or even high-intensity visible light may induce degradation, potentially through radical mechanisms or photo-oxidation.[5][6]

  • Thermal Degradation : Elevated temperatures can accelerate all degradation pathways, particularly oxidative cleavage and potential decarboxylation, although the latter is less common under typical experimental conditions.

Q3: What are the optimal storage conditions for the compound?

A3: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the risks outlined above. A summary of recommended conditions is provided in the table below.

Form Temperature Atmosphere Light Comments
Solid 2-8°C or -20°CInert Gas (Argon or Nitrogen)Protected from light (Amber vial)Minimizes thermal and oxidative degradation. The solid is likely zwitterionic and generally more stable than solutions.[1]
Solution -20°C or -80°C (for long-term)Degassed solvent, Inert Gas overlayProtected from light (Amber vial/foil)Prepare solutions fresh when possible. Use a buffered system (pH 5-7) if aqueous. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common experimental issues in a Q&A format, providing likely causes and recommended actions.

Logical Troubleshooting Flow

This diagram outlines a general approach to diagnosing stability issues.

TroubleshootingFlow Start Unexpected Experimental Result Observed (e.g., new HPLC peak, color change, loss of activity) CheckPurity Verify Purity of Starting Material Start->CheckPurity ReviewProtocol Review Experimental Protocol (Reagents, Solvents, pH, Temp.) CheckPurity->ReviewProtocol Purity OK Hypothesis Formulate Hypothesis (Hydrolysis, Oxidation, etc.) ReviewProtocol->Hypothesis Protocol OK Confirmation Perform Confirmatory Experiment (e.g., Forced Degradation Study) Hypothesis->Confirmation Solution Implement Corrective Action (Modify storage, buffer pH, add antioxidant) Confirmation->Solution Hypothesis Confirmed

Caption: A logical workflow for troubleshooting stability issues.

Q: My HPLC analysis of a stored sample solution shows a new, significantly more polar peak than the parent compound. What is the likely cause?

A: This is a classic sign of nitrile hydrolysis . The nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH), resulting in a di-acid product. This increases the molecule's polarity, leading to a shorter retention time on a reverse-phase HPLC column.

  • Causality: The hydrolysis can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.[7] The reaction proceeds via an amide intermediate, which may also be observed as a minor peak.

  • Recommended Action:

    • Confirm Identity: Use HPLC-MS to determine the mass of the new peak. The expected mass would be that of the parent compound + 17.01 Da (addition of H₂O and loss of NH₃ in the overall transformation from nitrile to carboxylic acid).

    • Prevent Recurrence: Prepare solutions in a pH-controlled buffer (pH 5-7). Ensure high-purity, neutral solvents are used and store solutions frozen and protected from light.

Q: After dissolving the compound, the solution gradually turned a pale yellow color. What is happening?

A: A yellow color change is often indicative of oxidation . The most probable event is the oxidative cleavage of the benzyl C-N bond, which can produce 4-cyanobenzaldehyde. Aldehydes and subsequent reaction products can often be colored.

  • Causality: Tertiary amines, especially benzylic ones, can be oxidized by dissolved atmospheric oxygen.[3][4] This process can be catalyzed by light (photo-oxidation) or trace metal impurities. The reaction likely proceeds through a single-electron transfer mechanism, forming a radical cation that ultimately leads to an iminium intermediate, which hydrolyzes to the aldehyde and the secondary amine (sarcosine).[2]

  • Recommended Action:

    • Spike Study: To confirm, spike your sample with a pure standard of 4-cyanobenzaldehyde and N-methylglycine and analyze by HPLC to see if the new peaks co-elute.

    • Prevent Recurrence: Degas solvents before use by sparging with an inert gas like argon or nitrogen. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your downstream application. Store solutions under an inert atmosphere.

Q: I've observed a loss of compound potency in my assay, but my HPLC-UV shows only a minor decrease in the main peak area and no major new peaks. What could be the issue?

A: This scenario could point to several possibilities:

  • Formation of a non-chromophoric degradant: The degradation product may not absorb at the wavelength you are using for detection. For example, if the benzyl group is cleaved off, the remaining N-methylglycine fragment would not be detected by a UV detector set to monitor the aromatic ring.

  • Formation of an isomeric impurity: Photo-induced isomerization could potentially occur without being easily resolved from the parent peak under standard HPLC conditions.

  • Precipitation: The compound may have limited solubility in your assay buffer and could be precipitating out of solution over time, especially if stored at lower temperatures.

  • Recommended Action:

    • Use Mass Spectrometry: Re-analyze your samples using HPLC-MS to search for degradants that may lack a UV chromophore.

    • Employ a Universal Detector: If available, use a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) which are not dependent on a chromophore.

    • Check Solubility: Visually inspect your sample for any precipitate. Determine the compound's solubility in your specific buffer and ensure you are working below its saturation point.

Degradation Pathways & Experimental Protocols

Primary Degradation Pathways

The following diagram illustrates the main degradation products resulting from hydrolysis and oxidation.

DegradationPathways Parent [(4-Cyano-benzyl)-methyl-amino]-acetic acid HydrolysisProduct [4-(Carboxy)-benzyl-methyl-amino]-acetic acid Parent->HydrolysisProduct  Hydrolysis (Acid/Base, H₂O) OxidationProduct1 4-Cyanobenzaldehyde Parent->OxidationProduct1 Oxidation   (O₂, H₂O₂, Light) OxidationProduct2 N-Methylglycine (Sarcosine) Parent->OxidationProduct2 Oxidation   (O₂, H₂O₂, Light)

Caption: Key degradation pathways of the title compound.

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]

1. Objective: To intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify likely degradation products.

2. Materials:

  • [(4-Cyano-benzyl)-methyl-amino]-acetic acid

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC system with UV and MS detectors

3. Workflow Diagram:

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Control Sample (Dilute in ACN/H₂O) Stock->Control Acid Acid Hydrolysis (0.1 M HCl) Base Base Hydrolysis (0.1 M NaOH) Oxidation Oxidation (3% H₂O₂) Thermal Thermal (60°C in solution) Photo Photolytic (UV/Vis light) Analyze Analyze all samples by HPLC-MS Control->Analyze Quench Quench/Neutralize Reactions Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Quench->Analyze Characterize Characterize Degradants (Mass & RT) Analyze->Characterize

Caption: Workflow for a forced degradation study.

4. Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1 mg/mL.

  • Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition. A summary of typical stress conditions is provided below. Include a control sample stored at 2-8°C in the dark.

Condition Stressor Procedure Time Points
Acid Hydrolysis 0.1 M HClAdd HCl to an aliquot of stock solution. Heat at 60°C.2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHAdd NaOH to an aliquot of stock solution. Keep at room temp.30 min, 2, 8 hours
Oxidation 3% H₂O₂Add H₂O₂ to an aliquot of stock solution. Keep at room temp.2, 8, 24 hours
Thermal HeatHeat an aliquot of stock solution (in neutral solvent) at 60°C.1, 3, 7 days
Photolytic LightExpose an aliquot in a clear vial to a photostability chamber (ICH Q1B conditions).24, 48, 72 hours
  • Sample Collection and Quenching: At each time point, withdraw a sample. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.

  • Analysis: Analyze the control and all stressed samples by a suitable stability-indicating HPLC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the retention times and mass-to-charge ratios (m/z) of any new peaks. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[8]

References

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available at: [Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate. Available at: [Link]

  • Oxidative deamination of benzylamine by glycoxidation. PubMed. Available at: [Link]

  • Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. PubMed. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Effect of Ethylene Glycol, Urea, and N-Methylated Glycines on DNA Thermal Stability: The Role of DNA Base Pair Composition and Hydration. ResearchGate. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • The osmoprotectants glycine and its methyl derivatives prevent the thermal inactivation of protective antigen of Bacillus anthracis. PubMed. Available at: [Link]

  • Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state. RSC Publishing. Available at: [Link]

  • Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. ACS Publications. Available at: [Link]

  • Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. MDPI. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Bromobenzyl Cyanide. PubChem. Available at: [Link]

  • Kinetics and Mechanism of Cymoxanil Degradation in Buffer Solutions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of [(4-Cyano-benzyl)-methyl-amino]-acetic acid in Aqueous Solutions

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with [(4-Cyano-benzyl)-methyl-amino]-acetic acid. As a compound possessing both a carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with [(4-Cyano-benzyl)-methyl-amino]-acetic acid. As a compound possessing both a carboxylic acid and a tertiary amine, it is amphoteric and likely zwitterionic, presenting unique solubility challenges. This document provides a structured approach to systematically troubleshoot and overcome these issues, grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Q1: Why is my compound, [(4-Cyano-benzyl)-methyl-amino]-acetic acid, poorly soluble in neutral aqueous solutions?

A1: The structure of [(4-Cyano-benzyl)-methyl-amino]-acetic acid contains both an acidic carboxylic acid group and a basic tertiary amine. In neutral pH solutions, the compound likely exists as a zwitterion, where both the acidic and basic groups are ionized. This intramolecular salt formation can lead to strong crystal lattice interactions, resulting in low aqueous solubility. Additionally, the non-polar 4-cyano-benzyl group contributes to the overall hydrophobicity of the molecule.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amphoteric compounds like this one is highly pH-dependent.[1][2][3] At acidic pH (below the pKa of the carboxylic acid), the amine group will be protonated (cationic form), which should increase solubility. Conversely, at alkaline pH (above the pKa of the tertiary amine), the carboxylic acid will be deprotonated (anionic form), also expected to enhance solubility.[4] The lowest solubility is anticipated around the isoelectric point (pI), where the net charge of the molecule is zero.

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The initial and most critical step is to determine the pH-solubility profile of your compound. This will provide empirical data on how its solubility changes with pH and will guide the selection of the most appropriate solubilization strategy. A simple experimental workflow for this is provided in the Troubleshooting Guide (Section 2).

Q4: Are there any general strategies for improving the solubility of such compounds?

A4: Yes, several well-established techniques can be employed.[5][6] These include:

  • pH Adjustment: Moving the pH of the solution away from the compound's isoelectric point.[]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce its polarity.[][8][9]

  • Salt Formation: Converting the parent compound into a more soluble salt form.[10][11][12]

  • Use of Excipients: Employing agents like surfactants or cyclodextrins to enhance solubility.[13][14][][16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing solubility challenges with [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Guide 1: Characterizing the pH-Solubility Profile

Objective: To determine the aqueous solubility of [(4-Cyano-benzyl)-methyl-amino]-acetic acid across a range of pH values.

Rationale: Understanding the pH-solubility profile is fundamental to developing a successful formulation. It allows for the identification of the pH of minimum and maximum solubility, which is crucial for selecting an appropriate buffer system and solubilization strategy.[1][2]

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers covering the pH scale from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Create saturated solutions: Add an excess amount of [(4-Cyano-benzyl)-methyl-amino]-acetic acid to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the data: Plot solubility (e.g., in mg/mL or µM) as a function of pH.

Data Interpretation:

The resulting plot will likely show a "U-shaped" curve, with the lowest solubility at the isoelectric point (pI) and increased solubility at both low and high pH.

pH_Solubility_Profile cluster_0 pH-Solubility Relationship for an Amphoteric Compound Low_pH Low pH (pH < pKa1) Cationic Form Dominates High_Solubility_Acid High Solubility Low_pH->High_Solubility_Acid Increased Solubility pI Isoelectric Point (pI) (pKa1 < pH < pKa2) Zwitterionic Form Dominates (Lowest Solubility) Low_Solubility Low Solubility pI->Low_Solubility Minimum Solubility High_pH High pH (pH > pKa2) Anionic Form Dominates High_Solubility_Base High Solubility High_pH->High_Solubility_Base Increased Solubility

Caption: Expected pH-solubility profile for an amphoteric compound.

Guide 2: Solubility Enhancement through pH Adjustment and Salt Formation

Q: My compound's solubility is lowest at neutral pH. How can I use this information to prepare a stock solution?

A: Based on your pH-solubility profile, you can prepare a stock solution by dissolving the compound in an acidic or basic medium where its solubility is higher.

Troubleshooting Steps:

  • Acidic Solubilization:

    • Rationale: At a pH significantly below the pKa of the carboxylic acid group, the compound will exist predominantly as a soluble cation.

    • Protocol:

      • Start with a dilute acidic solution (e.g., 0.1 M HCl).

      • Gradually add your compound while stirring.

      • If solubility is still limited, you can try slightly increasing the acid concentration. Be mindful of the stability of your compound in strong acid.

      • Once dissolved, you can adjust the pH of the final solution with a suitable buffer, but be cautious of precipitation as you approach the pI.

  • Alkaline Solubilization:

    • Rationale: At a pH significantly above the pKa of the tertiary amine, the compound will exist predominantly as a soluble anion.

    • Protocol:

      • Start with a dilute basic solution (e.g., 0.1 M NaOH).

      • Gradually add your compound while stirring.

      • Similar to acidic solubilization, adjust the base concentration as needed, while considering compound stability.

  • Salt Formation:

    • Rationale: Converting the parent compound into a salt can significantly improve its aqueous solubility and dissolution rate.[10][11][17] For a compound with a carboxylic acid, forming a salt with a suitable base is a common strategy.[12][18]

    • Protocol for Sodium Salt Formation (Example):

      • Suspend the [(4-Cyano-benzyl)-methyl-amino]-acetic acid in a minimal amount of a suitable solvent (e.g., water, ethanol).

      • Add one molar equivalent of sodium hydroxide (or another suitable base like potassium hydroxide or tromethamine) as a solution.

      • Stir the mixture until the solid dissolves completely.

      • The resulting solution contains the sodium salt of your compound. This can be used as a stock solution or the salt can be isolated by removing the solvent.

Guide 3: Employing Co-solvents for Enhanced Solubility

Q: pH adjustment is not sufficient or is incompatible with my experimental design. What else can I try?

A: The use of co-solvents is a powerful technique to increase the solubility of poorly water-soluble compounds.[8][9] Co-solvents work by reducing the polarity of the aqueous medium.[][19]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)5-10%A strong solvent, but can have effects on cell-based assays.
Ethanol10-20%A common and less toxic option.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)10-30%A non-volatile and less toxic co-solvent.[20]

Troubleshooting Workflow for Co-solvent Selection:

CoSolvent_Workflow Start Start: Poor Aqueous Solubility Select_Cosolvents Select a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->Select_Cosolvents Prepare_Blends Prepare aqueous blends of each co-solvent at varying concentrations (e.g., 10%, 20%, 50%) Select_Cosolvents->Prepare_Blends Measure_Solubility Measure the solubility of the compound in each co-solvent blend Prepare_Blends->Measure_Solubility Analyze_Data Analyze the data to identify the most effective co-solvent and its optimal concentration Measure_Solubility->Analyze_Data Validate Validate the chosen system in your experimental setup (check for precipitation upon dilution) Analyze_Data->Validate End End: Optimized Solubilization Validate->End

Caption: A systematic workflow for co-solvent screening.

Important Consideration: When using a stock solution prepared in a high concentration of co-solvent, be mindful of potential precipitation when diluting into your final aqueous experimental medium.

Guide 4: Utilizing Complexation with Cyclodextrins

Q: I need to avoid organic solvents in my formulation. Are there other options?

A: Yes, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][21] They can encapsulate hydrophobic molecules, like the 4-cyano-benzyl group of your compound, forming an inclusion complex that has significantly improved aqueous solubility.[14][][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and is often more effective at solubilizing guest molecules.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility and a good safety profile.

Experimental Protocol for Solubility Enhancement with HP-β-CD:

  • Prepare a series of HP-β-CD solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add excess compound: Add an excess amount of [(4-Cyano-benzyl)-methyl-amino]-acetic acid to each HP-β-CD solution.

  • Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separate and quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant.

  • Determine the optimal concentration: Plot the solubility of your compound as a function of the HP-β-CD concentration to identify the most effective concentration for your needs.

Part 3: Summary of Strategies

The following table summarizes the advantages and disadvantages of each solubilization strategy discussed.

StrategyAdvantagesDisadvantagesWhen to Consider
pH Adjustment Simple, cost-effective, and often highly effective for ionizable compounds.[]May not be suitable for all experimental systems (e.g., cell culture), and the compound may precipitate upon pH change.When your experimental system can tolerate a pH different from neutral.
Co-solvency Can lead to a significant increase in solubility.[9] A wide range of co-solvents are available.Co-solvents can have their own biological or chemical effects. Precipitation upon dilution is a risk.For preparing concentrated stock solutions and when organic solvents are permissible in the final formulation.
Salt Formation Can dramatically increase solubility and dissolution rate.[10][11] The resulting salt may be a stable, solid form.Not all compounds form stable, soluble salts. The process requires chemical modification.During lead optimization and for the development of solid dosage forms.
Cyclodextrin Complexation Avoids the use of organic solvents. Can improve stability and bioavailability.[13][21] Generally well-tolerated.Can be more expensive than other methods. The large size of cyclodextrins may not be suitable for all applications.For aqueous formulations where organic solvents must be avoided, especially for in vivo studies.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with [(4-Cyano-benzyl)-methyl-amino]-acetic acid and advance their research and development efforts.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery | Molecular Pharmaceutics - ACS Publications. (2017, November 22).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed. (2018, January 2).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cosolvent - Wikipedia. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Solubilizing the Insoluble - Pharmaceutical Technology. (2025, March 12).
  • Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. (2018, November 20).
  • Solubility-Modifying Power of Zwitterionic Salts - PubMed. (2018, March 5).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. (n.d.).
  • 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts. (2021, May 22).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed. (2013, January 23).
  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.).
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery | Molecular Pharmaceutics - ACS Publications. (2012, April 10).

Sources

Troubleshooting

Refinement of analytical methods for accurate quantification of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing challenges when quantifying highly polar, zwitterionic pharmaceutical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing challenges when quantifying highly polar, zwitterionic pharmaceutical intermediates. [(4-Cyano-benzyl)-methyl-amino]-acetic acid presents a unique analytical challenge due to its dual ionic nature.

This guide abandons generic advice to focus on the mechanistic causality behind chromatographic behavior, sample extraction, and mass spectrometric ionization. By understanding the physical chemistry of this molecule, you can build a self-validating, highly robust LC-MS/MS assay.

Analytical Strategy & Logical Workflow

To successfully quantify this compound in complex biological matrices, we must align the analyte's physicochemical properties with our chromatographic and extraction strategies.

LCMS_Workflow A 1. Analyte Profiling Zwitterion pKa ~2.5, 8.5 B 2. LC Strategy HILIC or Low-pH RP Retain Polar Analyte A->B C 3. MS/MS Tuning ESI+ MRM 205.1 -> 116.1 B->C D 4. Sample Prep Mixed-Mode SPE (MCX) C->D E 5. Validation ICH M10 Compliance D->E

Fig 1. Logical workflow for developing a robust LC-MS/MS quantification method.

Chromatographic & MS/MS Optimization (FAQs)

Q: Why does[(4-Cyano-benzyl)-methyl-amino]-acetic acid exhibit poor retention and distorted peak shapes on standard C18 columns? A: This is a classic zwitterion phenomenon. The molecule contains a carboxylic acid group (pKa ~2.5) and a tertiary amine (pKa ~8.5). At a physiological pH of 7.4, the acid is deprotonated (anionic) and the amine is protonated (cationic). This net-neutral but highly polar zwitterionic state is heavily solvated by water, preventing hydrophobic interaction with the C18 stationary phase, leading to rapid elution in the void volume[1].

Solution: You must force the molecule into a single charge state. By using a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), you protonate the carboxylic acid, neutralizing it. The molecule becomes a pure cation. Using a polar-embedded C18 column (e.g., Waters Atlantis T3) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column will then yield excellent retention and sharp peak shapes.

Q: What are the optimal LC-MS/MS parameters for this analyte? A: Because the tertiary amine readily accepts a proton, Electrospray Ionization in positive mode (ESI+) is highly efficient. The protonated precursor ion [M+H]+ is m/z 205.1. Collision-induced dissociation (CID) primarily cleaves the benzyl-nitrogen bond, yielding a highly stable 4-cyanobenzyl cation at m/z 116.1.

Table 1: Optimized LC-MS/MS Quantitative Parameters
ParameterValue / SettingRationale
Analytical Column Polar-embedded C18, 2.1 x 50 mm, 1.8 µmTolerates 100% aqueous conditions; retains polar cations.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in a cationic state for MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength.
Gradient 5% B to 95% B over 3.0 minEnsures separation from early-eluting polar phospholipids.
Ionization Mode ESI Positive (+4500 V)Capitalizes on the basic tertiary amine.
Quantifier MRM m/z 205.1 → 116.1 (CE: 20 eV)Primary transition (4-cyanobenzyl cation).
Qualifier MRM m/z 205.1 → 159.1 (CE: 15 eV)Secondary transition (Loss of HCOOH, 46 Da).

Sample Preparation & Extraction (FAQs)

Q: Protein precipitation (PPT) is yielding severe matrix effects and ion suppression. How can we improve extract cleanliness? A: PPT removes proteins but leaves behind endogenous phospholipids, which co-elute with polar analytes and suppress ionization in the MS source. Furthermore, standard reversed-phase Solid Phase Extraction (SPE) struggles to retain zwitterions during the organic wash step.

To achieve a self-validating, ultra-clean extract, you must use Mixed-Mode Cation Exchange (MCX) SPE [2]. MCX sorbents contain both hydrophobic alkyl chains and strong cation-exchange (sulfonic acid) groups.

SPE_Protocol S1 Conditioning MeOH & 2% FA in Water S2 Sample Loading Acidified Plasma (pH ~2) S1->S2 S3 Wash 1: Aqueous 0.1% FA in Water S2->S3 S4 Wash 2: Organic 100% Methanol S3->S4 S5 Elution 5% NH4OH in Methanol S4->S5

Fig 2. Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.

Step-by-Step Methodology: MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of biological plasma. Add 10 µL of a stable isotope-labeled Internal Standard (IS). Critical Step: Acidify by adding 100 µL of 2% Formic Acid (aq). This ensures the analyte's carboxylic acid is neutral and the tertiary amine is positively charged.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge to wet the hydrophobic chains, followed by 1.0 mL of 2% Formic Acid in water to prepare the ion-exchange sites.

  • Loading: Load the acidified sample. The protonated amine binds powerfully to the sulfonic acid moieties via ionic interaction.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 0.1% Formic Acid in water. This removes water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality note: Because the analyte is locked in place via an ionic bond, this aggressive 100% organic wash safely strips away neutral lipids and phospholipids without eluting the target compound[2].

  • Elution: Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the tertiary amine, breaking the ionic bond and releasing the pure analyte into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase prior to injection.

Method Validation & Compliance (FAQs)

Q: What are the critical regulatory parameters we must evaluate to ensure this method is trustworthy? A: To support regulatory submissions, the method must be validated according to the ICH M10 Guidelines for Bioanalytical Method Validation[3][4]. A self-validating system requires rigorous proof that the matrix does not compromise the data.

Table 2: Key ICH M10 Validation Criteria
Validation ParameterICH M10 RequirementImplementation Strategy
Accuracy & Precision Accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ)[4].Run 5 replicates per concentration level across 3 separate analytical runs.
Matrix Effect (ME) IS-normalized Matrix Factor (MF) CV must be <15% across 6 independent matrix lots[4].Calculate MF = (Peak Area in presence of matrix) / (Peak Area in neat solvent). The MCX SPE protocol above typically yields an MF between 0.95 and 1.05.
Stability Must cover benchtop, freeze-thaw, and long-term storage[3].Ensure the zwitterion does not undergo degradation (e.g., esterification of the carboxylic acid) in methanolic extraction solvents by keeping reconstitution solvents highly aqueous.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).3

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). 4

  • Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides... PubMed / Journal of Chromatographic Science. 2

  • Role of zwitterionic structures in the solid-phase extraction based method development... PubMed / Journal of Chromatography A. 1

Sources

Optimization

Technical Support Center: Optimizing[(4-Cyano-benzyl)-methyl-amino]-acetic acid in Biological Assays

Welcome to the Technical Support Center for [(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS: 1153235-26-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS: 1153235-26-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the unique physicochemical challenges this molecule presents in biological screening.

While this N-alkylated glycine derivative is a highly versatile building block for fragment-based drug discovery (FBDD) and peptidomimetic synthesis, its structural features—specifically the zwitterionic potential of the amine/carboxylic acid pair and the hydrophobic cyanobenzyl group—require precise handling to ensure high-fidelity assay data.

Section 1: Formulation & Solubility Troubleshooting

Q: I am observing inconsistent IC50 values across different assay replicates. Could solubility be the issue? A: Yes. While the carboxylic acid moiety provides excellent solubility at a physiological pH of 7.4, the cyanobenzyl group is highly hydrophobic. If your 100% DMSO stock is diluted directly into a low-salt or low-protein aqueous buffer, transient micro-precipitation can occur. Causality: Micro-precipitates reduce the effective concentration of the compound in solution, leading to artificially weak or highly variable IC50 values. Furthermore, these precipitates can act as nucleation sites for larger aggregates.

Q: How can I prevent micro-precipitation during serial dilutions? A: Never perform serial dilutions in an aqueous buffer. Always perform your serial dilutions in 100% anhydrous DMSO first, and then use an acoustic dispenser (e.g., Echo) or a rapid multi-channel transfer to pin the compound into the final aqueous assay buffer. This ensures that all concentrations experience the exact same solvent crash dynamics and minimizes localized high-concentration zones that trigger precipitation.

Section 2: In Vitro Assay Interference

Q: My Surface Plasmon Resonance (SPR) and TR-FRET data show non-specific, super-stoichiometric binding. Is this a Pan-Assay Interference Compound (PAINS)? A: No. [(4-Cyano-benzyl)-methyl-amino]-acetic acid does not contain structural alerts for PAINS (such as quinones or rhodanines). However, at concentrations typically used in fragment screening (>50 µM), the hydrophobic cyanobenzyl group combined with the zwitterionic backbone can drive the formation of colloidal aggregates. Causality: Colloidal aggregation is a well-documented phenomenon in high-throughput screening. These colloids, ranging from 50 to 400 nm in diameter, non-specifically sequester target proteins on their surface, leading to false-positive inhibition or artificial binding signals[2].

Self-Validating Protocol: Detergent-Based Aggregation Assay

To distinguish true 1:1 stoichiometric binding from colloidal aggregation, use this self-validating protocol:

  • Prepare Stock: Dissolve the compound to 10 mM in 100% anhydrous DMSO.

  • Prepare Buffers: Create two identical assay buffer solutions: Buffer A (Standard) and Buffer B (Standard + 0.01% freshly prepared Triton X-100 or CHAPS).

  • Dilution: Perform a 10-point serial dilution of the compound in both buffers.

  • Execute Assay: Run your biochemical assay (e.g., enzymatic inhibition) in parallel for both buffer conditions.

  • Validation Check: Compare the dose-response curves. If the IC50 shifts by >5-fold (becomes weaker) or the Hill slope drops from >2.0 to ~1.0 in Buffer B, the compound was acting as a colloidal aggregator. The detergent breaks the surface tension of the colloids, revealing the true, un-aggregated activity[2].

G Start Observe High Background or Non-Specific Binding AddDet Add 0.01% Triton X-100 to Assay Buffer Start->AddDet Check Does inhibition/binding persist? AddDet->Check TrueHit True Binding (Proceed to Hit-to-Lead) Check->TrueHit Yes Agg Colloidal Aggregation (Optimize Formulation) Check->Agg No

Diagnostic workflow for identifying colloidal aggregation in biochemical assays.

Section 3: Cell-Based Assay Permeability

Q: The compound shows potent biochemical target engagement but zero activity in my cell-based phenotypic assay. Why? A: The free carboxylic acid is deprotonated (negatively charged) at a physiological pH of 7.4. Causality: Negatively charged species cannot easily undergo passive diffusion across the hydrophobic lipid bilayer of cell membranes. If the compound cannot enter the cell, it cannot reach its intracellular target.

Q: How can I deliver this compound into live cells for assay validation? A: You must synthesize a transient prodrug by masking the carboxylic acid as an ester (e.g., an acetoxymethyl (AM) ester, methyl ester, or ethyl ester). Causality: Esterification neutralizes the negative charge and increases the lipophilicity (LogP) of the molecule, permitting rapid passive diffusion across the cell membrane. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases (such as hCE1 or hCE2) rapidly hydrolyze the ester, trapping the active, charged[(4-Cyano-benzyl)-methyl-amino]-acetic acid inside the cell[3].

Self-Validating Protocol: Ester Prodrug Synthesis and Cellular Validation
  • Synthesis: React[(4-Cyano-benzyl)-methyl-amino]-acetic acid with an appropriate alkyl halide (e.g., acetoxymethyl bromide) under standard basic esterification conditions.

  • Purification: Purify the resulting ester prodrug to >95% purity via preparative HPLC.

  • Incubation: Incubate the ester prodrug with your target cell line (e.g., HeLa or HEK293) at 10 µM for 2 hours at 37°C.

  • Lysis & Extraction: Wash the cells 3x with cold PBS to remove extracellular compound, lyse the cells using RIPA buffer, and extract the small molecules using acetonitrile precipitation.

  • Validation Check: Perform LC-MS/MS analysis on the lysate. You must detect the mass of the original free carboxylic acid (m/z ~204) in the lysate. This validates that the prodrug successfully permeated the membrane and was enzymatically converted back to the active pharmacophore[3].

Prodrug Acid Free Carboxylic Acid (Poor Permeability) Ester Ester Prodrug (High Permeability) Acid->Ester Chemical Esterification Cell Cell Membrane Diffusion Ester->Cell Hydrolysis Intracellular Esterase Cleavage Cell->Hydrolysis Active Active Compound Released Inside Cell Hydrolysis->Active

Ester prodrug strategy to enhance cell membrane permeability of carboxylic acids.

Data Summaries

Table 1: Physicochemical Properties & Assay Impact

PropertyValue / StateBiological Assay ImpactTroubleshooting Solution
CAS Number 1153235-26-7N/AVerify compound identity via LC-MS[1]
Carboxylic Acid Deprotonated at pH 7.4Poor cell membrane permeabilitySynthesize ester prodrug[3]
Cyanobenzyl Group Hydrophobic / PolarRisk of colloidal aggregationAdd 0.01% Triton X-100 to buffer[2]
Secondary Amine Zwitterionic potentialBuffer pH sensitivityMaintain strict pH 7.4 buffering

Table 2: Troubleshooting Matrix for Assay Interference

SymptomRoot CauseDiagnostic StepResolution
Steep Hill slope (>2.0)Colloidal aggregationDLS or Detergent additionOptimize buffer / add CHAPS[2]
No cellular activityPoor permeabilityLC-MS of cell lysateEsterification of carboxylate[3]
Variable IC50Micro-precipitationCentrifuge DMSO stockPre-dilute strictly in 100% DMSO

References

  • Title: [(4-氰基-苄基)-甲基-氨基]-乙酸_CAS:1153235-26-7 (Compound Identification) Source: Zhengzhou Chunqiu Chemical Co. (cmxx.com) URL: [Link]

  • Title: A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cell-permeable esters of diazeniumdiolate-based nitric oxide prodrugs Source: Organic Letters / PubMed URL: [Link]

Sources

Troubleshooting

Addressing matrix effects in the mass spectrometric analysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

A Senior Application Scientist's Guide to Addressing Matrix Effects in Mass Spectrometric Analysis Welcome to the technical support guide for the bioanalysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid. This resource...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Addressing Matrix Effects in Mass Spectrometric Analysis

Welcome to the technical support guide for the bioanalysis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and encountering challenges with assay performance. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate robust bioanalytical methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. We will diagnose the problem, quantify its impact, and implement scientifically sound solutions, ensuring your method is reliable and compliant with regulatory expectations.[3][4]

FAQ 1: What exactly are "matrix effects," and why are they a significant problem for my analysis?

Answer:

In LC-MS/MS, the "matrix" refers to all components in your sample except for your analyte of interest, [(4-Cyano-benzyl)-methyl-amino]-acetic acid.[1] When analyzing biological samples, this includes a vast array of endogenous substances like salts, lipids, proteins, and metabolites.[5] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting components in the mass spectrometer's ion source.[6]

This interference primarily manifests in two ways:

  • Ion Suppression: This is the most common form of matrix effect.[7] Co-eluting matrix components compete with your analyte for the limited charge available during the electrospray ionization (ESI) process or disrupt the desolvation of droplets.[8][9] This leads to a decreased number of analyte ions reaching the detector, resulting in a lower-than-expected signal. For example, phospholipids from plasma are notorious for causing significant ion suppression in the typical elution window for many small molecules on reversed-phase columns.

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][7]

The consequences of unaddressed matrix effects are severe:

  • Inaccurate Quantification: Your results will be biased, either underestimating or overestimating the true concentration.

  • Poor Precision and Reproducibility: The composition of the matrix can vary significantly between different subjects or samples, leading to high variability in your results.[10]

  • Reduced Sensitivity: Ion suppression can raise the lower limit of quantitation (LLOQ), preventing you from detecting the analyte at low concentrations.

Given that [(4-Cyano-benzyl)-methyl-amino]-acetic acid contains both a basic amine and an acidic carboxylic acid functional group, its ionization can be particularly sensitive to changes in the local chemical environment of the ESI droplet, making a thorough evaluation of matrix effects essential.

FAQ 2: How can I quantitatively measure the matrix effect for my analyte?

Answer:

To develop a robust method, you must first quantify the extent of the matrix effect. The most widely accepted approach is the post-extraction spike comparison .[11] This method directly compares the analyte's response in a clean solution to its response in a matrix extract from which the analyte has been removed, thereby isolating the impact of the matrix components.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your analyte and internal standard (IS) into the final chromatography mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. After the final step (e.g., after evaporation, before reconstitution), spike the resulting extract with the analyte and IS at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike blank biological matrix with the analyte and IS before initiating the sample preparation procedure. This set is used to determine the overall process recovery.

  • Analyze and Calculate:

    • Inject all samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor using the following formulas.

Calculation Formulas:

  • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of IS in Set A) )

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory guidelines from the FDA and EMA (harmonized under ICH M10), the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[4][12][13]

Data Presentation: Example Matrix Effect Assessment
Matrix LotAnalyte Area (Set B)IS Area (Set B)Analyte/IS Ratio (Set B)IS-Normalized MF
178,500155,0000.5060.844
275,200151,0000.4980.830
381,000161,0000.5030.839
471,600149,5000.4790.798
579,800158,0000.5050.842
676,400152,5000.5010.835
Mean Neat Analyte Area (Set A) 95,000
Mean Neat IS Area (Set A) 160,000
Mean Neat Analyte/IS Ratio (Set A) 0.594
Mean 0.831
Std Dev 0.017
CV (%) 2.1%

In this example, there is consistent ion suppression (~17%), but since the IS-normalized MF is consistent across lots (CV < 15%), a stable isotope-labeled internal standard can effectively compensate for it.

FAQ 3: My analysis shows significant and variable ion suppression. What is my first troubleshooting step?

Answer:

Before making drastic changes to your sample preparation, always start by optimizing your chromatography . The fundamental goal is to achieve chromatographic separation between your analyte and the interfering matrix components.[1][11] If the interferences don't co-elute with your analyte, they cannot suppress its ionization.

Troubleshooting Workflow: Mitigating Matrix Effects

G cluster_chrom Chromatographic Strategies cluster_prep Sample Preparation Strategies start Significant & Variable Matrix Effect Detected (CV > 15%) chrom Step 1: Optimize Chromatography start->chrom gradient Modify Gradient Slope chrom->gradient Goal: Separate analyte from interference zone column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) chrom->column divert Use a Divert Valve to Send Early Eluters to Waste chrom->divert sample_prep Step 2: Improve Sample Preparation ppt Protein Precipitation (PPT) sample_prep->ppt If high concentration lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe If low concentration (high sensitivity needed) is_strat Step 3: Implement SIL Internal Standard validate Re-evaluate Matrix Effect is_strat->validate validate->sample_prep If still >15% validate->is_strat If suppression is consistent but high gradient->validate column->validate divert->validate ppt->validate lle->validate spe->validate

Caption: A decision tree for systematically troubleshooting matrix effects.

Key Chromatographic Strategies:

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change Column Chemistry: If you are using a standard C18 column, phospholipids may be retaining and eluting near your analyte. Consider switching to a different stationary phase, such as Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity.

  • Use a Divert Valve: This is a highly effective technique.[14] Many interferences, such as salts and some polar lipids, elute very early from a reversed-phase column. A divert valve can be programmed to send the flow from the first 1-2 minutes to waste, preventing these components from ever entering the ion source.

FAQ 4: Chromatographic optimization isn't enough. Which sample preparation technique is best?

Answer:

The choice of sample preparation is a trade-off between speed, cost, and the required cleanliness of the final extract.[5] For [(4-Cyano-benzyl)-methyl-amino]-acetic acid, which has both acidic and basic properties, you have several powerful options.

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsTypical Matrix Effect Reduction
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high recovery."Dirty" extract; high levels of phospholipids and other soluble components remain.[5]Low-Medium
Liquid-Liquid Extraction (LLE) Partition the analyte between two immiscible liquid phases based on pH and polarity.Cleaner than PPT, can concentrate the analyte.More time-consuming, requires solvent optimization.Medium-High
Solid-Phase Extraction (SPE) Selectively adsorb the analyte onto a solid sorbent, wash away interferences, then elute the analyte.Cleanest extracts, high concentration factor, highly selective.[10]Most complex and expensive, requires method development.High
Workflow: Selecting the Right Sample Preparation Method

G start Need to Improve Sample Cleanliness sensitivity Is High Sensitivity (Low LLOQ) Required? start->sensitivity ppt Use Protein Precipitation (PPT) (Fastest, but dirtiest) sensitivity->ppt No lle_spe Is Throughput More Critical than Ultimate Cleanliness? sensitivity->lle_spe Yes lle Use Liquid-Liquid Extraction (LLE) (Good balance of speed and cleanliness) lle_spe->lle Yes spe Use Solid-Phase Extraction (SPE) (Cleanest extract, best for sensitivity) lle_spe->spe No

Caption: A workflow for choosing a sample preparation technique.

Recommended Protocol: Mixed-Mode Cation Exchange SPE

Given the amphoteric nature of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, a mixed-mode solid-phase extraction (SPE) protocol can provide exceptional cleanup. This protocol uses a sorbent with both reversed-phase (e.g., C8) and strong cation exchange (-SO3-) properties.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the analyte's amine group is protonated (positively charged).

  • Conditioning: Condition the mixed-mode SPE plate with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the SPE plate. The analyte will bind via two mechanisms: ion exchange (positive charge on the amine to the negative charge on the sorbent) and reversed-phase interaction.

  • Wash 1 (Polar Interferences): Wash the plate with 1 mL of 0.1 M acetate buffer (pH 4.5). This removes salts and very polar compounds.

  • Wash 2 (Non-Polar Interferences): Wash the plate with 1 mL of methanol. This removes non-polar interferences like phospholipids that are bound only by reversed-phase interactions. The analyte remains bound by the strong ion-exchange mechanism.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte's amine group, breaking the ion-exchange bond and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

This multi-step wash process provides a significantly cleaner extract than PPT or LLE, directly addressing the root cause of matrix effects.

FAQ 5: How does a stable isotope-labeled internal standard help, and is it a complete solution?

Answer:

An internal standard (IS) is crucial for reliable quantification. The ideal IS is a stable isotope-labeled (SIL) version of your analyte (e.g., containing 2H or 13C atoms).[1][10]

A SIL-IS is the "gold standard" because it is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and, most importantly, will experience the exact same degree of ion suppression or enhancement.[10] When you calculate the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is canceled out, leading to accurate and precise results.

However, a SIL-IS is not a magic bullet . If you have severe ion suppression (>50%), your analyte signal may be suppressed to a level that is too low to be detected, even if the IS signal is also suppressed.[5] Therefore, the best practice is to first use chromatographic and sample preparation techniques to minimize the underlying matrix effect , and then use a SIL-IS to compensate for any remaining, consistent suppression.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Xue, Y. J., Liu, J., & Liu, D. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Available at: [Link]

  • Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). Available at: [Link]

  • González-Antuña, A., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Anderson, M., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Carter, K. L., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Patel, D., et al. (2015). Matrix effect in a view of LC-MS/MS: An overview. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available at: [Link]

  • Element Lab Solutions. (2020). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Chromatography Today. (2017). Ion Suppression from HPLC Columns. Available at: [Link]

  • King, B. H., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of[(4-Cyano-benzyl)-methyl-amino]-acetic acid: A Comparative Guide to SCXRD, MicroED, and NMR

As drug development pipelines increasingly rely on highly functionalized small-molecule intermediates, the rigorous structural validation of these building blocks becomes paramount. [(4-Cyano-benzyl)-methyl-amino]-acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized small-molecule intermediates, the rigorous structural validation of these building blocks becomes paramount. [(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS: 1153235-26-7) is a prime example of a versatile pharmaceutical intermediate. Featuring a rigid electron-withdrawing cyanobenzyl moiety, a tertiary amine, and a carboxylic acid, this molecule can exist in zwitterionic states and form complex intermolecular hydrogen-bonding networks.

For researchers and structural biologists, confirming the exact 3D spatial arrangement and crystal packing of such molecules is non-negotiable. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative platforms like Microcrystal Electron Diffraction (MicroED) and 2D NMR Spectroscopy , providing a self-validating experimental workflow for definitive structural elucidation.

The Comparative Landscape of Structural Validation

Selecting the correct analytical platform requires balancing sample availability, desired resolution, and the need for absolute configuration.

  • 2D NMR Spectroscopy (Solution State): NMR is the workhorse for routine connectivity and purity checks. However, it relies on inference (e.g., NOESY/ROESY) to estimate 3D conformations. Because molecules tumble rapidly in solution, NMR provides a time-averaged structural model rather than exact atomic coordinates.

  • Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can yield atomic-resolution structures from seemingly amorphous powders and sub-micron nanocrystals that are far too small for traditional X-ray methods 1[1]. However, MicroED struggles with absolute configuration determination because electron diffraction lacks the significant anomalous dispersion signals required to calculate Flack parameters 2[2].

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard for 3D structural validation. While it demands larger, high-quality crystals (>50 µm), SCXRD provides highly precise unit-cell parameters and unambiguous atomic connectivity through robust kinematical scattering models 3[3]. For mapping the complex COOH⋯N and COOH⋯CN hydrogen-bonding networks of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, SCXRD remains the most authoritative choice.

Table 1: Quantitative Comparison of Structural Validation Platforms
ParameterSCXRD (The Product)MicroED2D NMR Spectroscopy
Minimum Sample Size > 50 × 50 × 50 µm (Single Crystal)< 1 µm (Nanocrystal/Powder)~1–5 mg (Dissolved)
Resolution / Output < 0.8 Å (Exact 3D Coordinates)< 1.0 Å (Exact 3D Coordinates)Solution-state connectivity
Absolute Configuration Yes (via Anomalous Dispersion)No (Requires chiral salt formation)No (Requires chiral derivatization)
Data Collection Time 2 to 12 HoursMinutesMinutes to Hours
Primary Limitation Difficult crystal growthDynamic scattering artifactsTime-averaged 3D conformation

Decision Logic & Experimental Workflow

DecisionTree Start Synthesized Compound [(4-Cyano-benzyl)-methyl-amino]-acetic acid Q1 Is the sample crystalline? Start->Q1 NMR 2D NMR / Mass Spec (Solution State Connectivity) Q1->NMR No (Amorphous/Liquid) Q2 Crystal Size? Q1->Q2 Yes (Powder/Crystals) SCXRD SCXRD (>50 µm crystals) Gold Standard 3D Structure Q2->SCXRD > 50 µm MicroED MicroED (<1 µm nanocrystals) Rapid Powder Analysis Q2->MicroED < 1 µm

Structural validation decision matrix for small organic molecules.

Self-Validating SCXRD Protocol for[(4-Cyano-benzyl)-methyl-amino]-acetic acid

To achieve a self-validating structural model (where the final R1​ factor is < 5%), every step from crystallization to refinement must be mechanistically justified.

Step 1: Rational Crystallization (Vapor Diffusion)
  • Causality: The zwitterionic potential of this molecule combined with the planar cyanobenzyl ring often leads to rapid 1D crystal growth (needles) driven by π−π stacking. Rapid evaporation will yield twinned, unusable crystals. Vapor diffusion forces a slow, thermodynamically controlled isotropic growth phase.

  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of Methanol (an excellent solvent for zwitterions). Place this solution in a 1-dram inner vial. Place the inner vial inside a 20 mL outer vial containing 3 mL of Diethyl Ether (antisolvent). Seal the outer vial tightly and incubate at 20°C for 4–7 days until block-shaped crystals form.

Step 2: Cryogenic Mounting
  • Causality: Organic crystals are highly susceptible to X-ray radiation damage. Cryogenic cooling reduces atomic thermal vibrations (lowering B-factors), which preserves high-angle diffraction intensity and drastically extends crystal lifetime 4[4].

  • Procedure: Harvest a single crystal (~100 × 80 × 50 µm) and coat it in Paratone-N oil. The oil displaces the mother liquor and forms an amorphous glass at 100 K, preventing crystalline ice rings from contaminating the diffraction pattern. Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

Step 3: Data Collection & Integration
  • Procedure: Utilize a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å). Collect a full sphere of data using ω and ϕ scans. Integrate the diffraction frames using APEX4 (or equivalent software), applying multi-scan absorption corrections (SADABS).

Step 4: Phasing and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid and amine should be located in the difference Fourier map to definitively prove the protonation state (zwitterion vs. neutral).

SCXRDWorkflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K in Paratone) Cryst->Mount Diffract 3. X-ray Diffraction (Cu-Kα Source) Mount->Diffract Phase 4. Phasing (Intrinsic Methods) Diffract->Phase Refine 5. Refinement (SHELXL, R1 < 5%) Phase->Refine

Step-by-step SCXRD experimental workflow for structural elucidation.

Expected Quantitative Outcomes

A successful SCXRD experiment for this compound will yield a highly precise atomic model. Below is a summary of the expected crystallographic parameters indicative of a high-quality, self-validated dataset.

Table 2: Expected Crystallographic Parameters for [(4-Cyano-benzyl)-methyl-amino]-acetic acid
ParameterExpected Value / Target Range
Empirical Formula C11​H12​N2​O2​
Formula Weight 204.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-K α )
Crystal System / Space Group Monoclinic or Triclinic (Typical for rigid organics)
Goodness-of-fit on F2 1.000 – 1.050
Final R indices[ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Largest diff. peak and hole <0.50 and >−0.30 e⋅A˚−3

References

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • Title: A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks Source: PMC / IUCrJ URL

Sources

Comparative

A Researcher's Guide to In Vitro-In Vivo Correlation: A Case Study with [(4-Cyano-benzyl)-methyl-amino]-acetic acid

An Objective Comparison of Preclinical Data to Guide Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the ability to accurately predict how a compound will behave in a complex b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Preclinical Data to Guide Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the ability to accurately predict how a compound will behave in a complex biological system based on early-stage laboratory data is paramount. This guide provides a detailed comparison of the in vitro and in vivo activities of the novel kinase inhibitor, [(4-Cyano-benzyl)-methyl-amino]-acetic acid (hereafter referred to as CBM-AA). We will delve into the experimental methodologies, present comparative data, and establish a framework for understanding the in vitro-in vivo correlation (IVIVC). The primary goal of establishing an IVIVC is to create a mathematical model that links an in vitro property, such as drug dissolution or potency, with an in vivo response, like plasma drug concentration.[1][2][3] A robust IVIVC can streamline the drug development process, reduce the reliance on extensive human studies, and support regulatory submissions.[1][4][5]

Introduction to CBM-AA and the Imperative of IVIVC

CBM-AA is a synthetic, small-molecule compound identified as a potent inhibitor of Kinase X, a serine/threonine kinase implicated in the signaling pathways of various aggressive cancers. Its chemical structure, featuring a substituted benzyl group, suggests potential for high-affinity binding to the ATP pocket of the target kinase.

The Critical Role of In Vitro-In Vivo Correlation (IVIVC):

The journey from a promising hit in a high-throughput screen to a clinically effective drug is fraught with challenges, with many candidates failing due to poor pharmacokinetic profiles or lack of in vivo efficacy. An IVIVC acts as a crucial bridge between early-stage, controlled laboratory experiments (in vitro) and the complex, dynamic environment of a living organism (in vivo).[6][7]

As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response.[2][8][9] Establishing a strong IVIVC for a compound like CBM-AA allows researchers to:

  • Optimize Formulations: Predict in vivo performance from in vitro data to refine drug delivery systems.[4][7]

  • Support Bioequivalence Studies: Reduce the need for extensive clinical trials when making certain changes to a drug's formulation post-approval.[1][3]

  • Enhance Decision-Making: Provide a clearer understanding of a drug's behavior, leading to more informed decisions in the lead optimization phase.[10][11]

This guide will walk through the process of generating the necessary data to build an IVIVC for CBM-AA, focusing on its anti-cancer activity.

In Vitro Characterization of CBM-AA: Assessing Target Engagement

Rationale for Assay Selection

To quantify the direct inhibitory effect of CBM-AA on its molecular target, a biochemical kinase inhibition assay was selected. This type of assay is considered a gold standard for determining the potency of kinase inhibitors.[12] It directly measures the enzymatic activity of Kinase X in a controlled, cell-free environment, allowing for the precise calculation of the half-maximal inhibitory concentration (IC50).[13] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]

Experimental Protocol: Biochemical Kinase Inhibition Assay

This protocol outlines the steps to determine the IC50 value of CBM-AA against Kinase X.

Materials:

  • Recombinant Human Kinase X

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • CBM-AA

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Compound Preparation: A 10-point serial dilution of CBM-AA is prepared in DMSO, creating a range of concentrations to be tested.

  • Enzyme and Substrate Preparation: The Kinase X enzyme and its specific peptide substrate are diluted to their optimal concentrations in the assay buffer.

  • Reaction Setup: The diluted CBM-AA or control is pre-incubated with the Kinase X enzyme in the 384-well plate for a set period to allow for binding.

  • Initiation of Kinase Reaction: The kinase reaction is started by adding a mixture of ATP and the peptide substrate to each well. The plate is then incubated to allow for phosphorylation.[14][15]

  • Termination and ADP Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[14][15]

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The data is then normalized and plotted against the logarithm of the CBM-AA concentration to determine the IC50 value using a non-linear regression model.

In Vitro Data Summary

The following table summarizes the results from the biochemical kinase inhibition assay.

CompoundTargetIn Vitro AssayEndpointValue (nM)
CBM-AAKinase XBiochemical Kinase InhibitionIC5015
In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep CBM-AA Serial Dilution Pre_Incubation Pre-incubation: CBM-AA + Kinase X Compound_Prep->Pre_Incubation Enzyme_Prep Kinase X Preparation Enzyme_Prep->Pre_Incubation Substrate_Prep ATP/Substrate Mix Reaction_Start Initiate Reaction: Add ATP/Substrate Substrate_Prep->Reaction_Start Pre_Incubation->Reaction_Start Reaction_Stop Stop Reaction: Add ADP-Glo™ Reagent Reaction_Start->Reaction_Stop Detection Luminescence Detection Reaction_Stop->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

In Vivo Efficacy Assessment in a Preclinical Model

Rationale for Model Selection

To evaluate the anti-tumor activity of CBM-AA in a living system, a patient-derived xenograft (PDX) mouse model was chosen.[16] PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, are known to better recapitulate the heterogeneity and molecular characteristics of human cancers compared to traditional cell line-derived xenografts.[16] For this study, a PDX model established from a tumor known to be driven by Kinase X signaling was used.

Experimental Protocol: PDX Mouse Model Efficacy Study

Animals:

  • Immunodeficient mice (e.g., NSG mice), 6-8 weeks old.

Procedure:

  • Tumor Implantation: Fragments of the Kinase X-driven PDX tumor are subcutaneously implanted into the flank of each mouse.

  • Tumor Growth and Cohort Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups with similar average tumor volumes.[16]

  • Treatment Administration: CBM-AA is formulated in an appropriate vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage) at various dose levels. The control group receives the vehicle only.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study. Animal health is also closely monitored.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated for each dose level. The dose required to achieve 50% TGI (ED50) is then determined.

In Vivo Data Summary

The following table presents the key findings from the in vivo efficacy study.

CompoundAnimal ModelDosing RegimenEndpointValue (mg/kg)
CBM-AAPDX MouseDaily, OralED5025
In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation PDX Tumor Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Cohort Randomization Growth->Randomization Dosing Daily Dosing: CBM-AA or Vehicle Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Termination Monitoring->Endpoint Analysis TGI & ED50 Calculation Endpoint->Analysis

Caption: Workflow for the in vivo PDX mouse model efficacy study.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal of an IVIVC in early drug discovery is to use in vitro data to predict in vivo outcomes.[7] For CBM-AA, we aim to correlate the in vitro potency (IC50) with the in vivo efficacy (ED50). However, a direct correlation is often confounded by the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][11][17] Therefore, pharmacokinetic (PK) data, which describes the drug's concentration over time in the body, is essential to bridge this gap.

Discussion of Factors Influencing the Correlation

A strong correlation between in vitro potency and in vivo efficacy is not always guaranteed. Several factors can lead to discrepancies:

  • ADME Properties: Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can prevent the drug from reaching the tumor at concentrations sufficient to inhibit Kinase X, despite high in vitro potency.[10][11][18]

  • Plasma Protein Binding: CBM-AA may bind to plasma proteins, reducing the free fraction of the drug available to engage with the target kinase in the tumor tissue.[10]

  • Off-Target Effects: The compound might have off-target activities in vivo that contribute to its anti-tumor effect or cause toxicity, which would not be captured in a specific in vitro kinase assay.

Conceptual Framework for IVIVC

To establish a meaningful IVIVC for CBM-AA, one would typically need to measure the unbound plasma concentration of the drug at the ED50 dose and relate it to the in vitro IC50. A good correlation is often observed when the unbound plasma concentration required for efficacy in vivo is a multiple of the in vitro IC50.

IVIVC_Concept cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain cluster_bridge Bridging Factors IC50 Biochemical Potency (IC50) ADME ADME Properties IC50->ADME influences ED50 In Vivo Efficacy (ED50) Efficacy Tumor Growth Inhibition ED50->Efficacy PK Pharmacokinetics (Plasma Concentration) ADME->PK PK->ED50 determines

Caption: Conceptual diagram illustrating the IVIVC framework.

Conclusion and Future Directions

This guide has outlined the process for evaluating the novel kinase inhibitor CBM-AA, from its initial in vitro characterization to its in vivo efficacy assessment. The in vitro data established CBM-AA as a potent inhibitor of Kinase X with an IC50 of 15 nM. The in vivo studies confirmed its anti-tumor activity in a relevant PDX model, with an ED50 of 25 mg/kg.

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in any drug discovery program. The next steps for CBM-AA would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to fully establish the IVIVC. This would include measuring drug concentrations in both plasma and tumor tissue and correlating these with the inhibition of Kinase X signaling in the tumor. A robust IVIVC will provide confidence in the compound's mechanism of action and guide the selection of a safe and effective dose for future clinical development.

References

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Luk, C., & Al-Achi, A. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences & Research, 6(1), 1-8. [Link]

  • ProPharma Group. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Shah, V. P., et al. (2016). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 18(5), 1213-1222. [Link]

  • Jeong, D., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Pion Inc. (2024, January 5). What are ADME and IVIVC in drug development?. [Link]

  • U.S. Food and Drug Administration. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101784. [Link]

  • Kim, M., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Research and Clinical Oncology, 146(7), 1723-1734. [Link]

  • TSI. (2024). How the Latest FDA Guidance Can Impact Drug Development. [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • InfinixBio. (2025, September 15). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • The Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Wang, X., & Wu, X. (2018). 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol, 8(22), e3084. [Link]

Sources

Validation

Comprehensive Purity Confirmation of[(4-Cyano-benzyl)-methyl-amino]-acetic Acid: An Orthogonal Analytical Guide

In pharmaceutical development, assigning the absolute purity of a functionalized intermediate is a critical quality attribute. Historically, laboratories have relied heavily on High-Performance Liquid Chromatography with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, assigning the absolute purity of a functionalized intermediate is a critical quality attribute. Historically, laboratories have relied heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using area normalization. However, as a Senior Application Scientist, I frequently observe the pitfalls of this single-dimensional approach: area normalization assumes all components absorb UV light equally and elute within the run time.

To align with the modernized [1], which emphasize that analytical procedures must be rigorously demonstrated as "fit for purpose," a multi-modal strategy is required. Orthogonality in analytical chemistry leverages independent physicochemical principles to measure the same attribute, ensuring that the blind spots of one technique are covered by another[2]. This guide details the objective comparison and implementation of orthogonal techniques to confirm the purity of[(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Target Analyte Profiling & Analytical Challenges

[(4-Cyano-benzyl)-methyl-amino]-acetic acid is an amphoteric molecule containing a tertiary amine and a carboxylic acid. This zwitterionic nature presents specific chromatographic challenges, such as peak tailing and pH-dependent retention shifts.

While the 4-cyanobenzyl moiety provides a strong UV chromophore, potential synthetic impurities (e.g., residual aliphatic amines, inorganic salts, or moisture) lack UV absorbance. These impurities remain invisible to standard HPLC-PDA detectors, necessitating the use of [3] such as Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR)[4].

Logical Framework for Orthogonal Cross-Validation

To establish an unassailable purity profile, we deploy three orthogonal techniques. The logical mapping of how these detectors compensate for specific impurity blind spots is visualized below.

LogicRelationships Impurity Potential Impurities in [(4-Cyano-benzyl)-methyl-amino]-acetic acid UVActive Chromophoric Impurities (UV Active) Impurity->UVActive NonUV Non-Chromophoric Impurities (No UV Absorption) Impurity->NonUV Isobaric Isobaric/Isomeric Impurities (Same Mass) Impurity->Isobaric HPLC HPLC-PDA Detects UVActive->HPLC MS LC-MS Detects NonUV->MS If ionizable NMR qNMR Detects NonUV->NMR If protonated Isobaric->HPLC If resolved Isobaric->NMR Distinct shifts

Logical mapping of how orthogonal detectors compensate for specific impurity blind spots.

OrthogonalWorkflow Start [(4-Cyano-benzyl)-methyl-amino]-acetic acid Batch Sample Prep Standardized Sample Preparation (Gravimetric & Volumetric) Start->Prep HPLC HPLC-PDA (Chromatographic Purity) Prep->HPLC LCMS LC-HRMS (Mass & Impurity ID) Prep->LCMS qNMR 1H-qNMR (Absolute Mass Fraction) Prep->qNMR CrossVal Orthogonal Cross-Validation (ICH Q2(R2) Framework) HPLC->CrossVal Area % LCMS->CrossVal m/z & Co-elution Check qNMR->CrossVal Absolute % Result Confirmed Absolute Purity CrossVal->Result

Workflow for orthogonal cross-validation of purity using HPLC, LC-MS, and qNMR techniques.

Self-Validating Experimental Methodologies
Protocol 1: HPLC-PDA and LC-HRMS (Chromatographic & Mass Profiling)

Causality & Design: Because the analyte is zwitterionic, a mobile phase pH of 3.0 (using ammonium formate) is selected. This pH suppresses the ionization of the carboxylic acid while keeping the amine protonated, ensuring predictable retention on a reversed-phase C18 column. Crucially, ammonium formate is volatile, preventing ion suppression in the MS detector—a common failure point when using traditional non-volatile phosphate buffers[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Initial Mobile Phase (IMP).

  • System Suitability Testing (SST) - The Self-Validating Step: Inject a resolution standard containing the analyte and a structurally similar precursor (e.g., 4-cyanobenzaldehyde). The system is only validated for use if the critical pair resolution ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) for the main peak is < 1.5. This proves the column's resolving power before any unknown is analyzed.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Execute a linear gradient from 5% to 95% Acetonitrile (with 10 mM Ammonium Formate, pH 3.0) over 10 minutes.

  • Orthogonal Detection: Route the eluent through a Photodiode Array (PDA) detector (scanning 200-400 nm) in series with a High-Resolution Mass Spectrometer (HRMS) operating in positive Electrospray Ionization (ESI+) mode[3].

  • Data Processing: Calculate chromatographic purity via PDA area normalization. Cross-reference the MS total ion chromatogram (TIC) to confirm no co-eluting isobaric impurities exist beneath the main UV peak.

Protocol 2: 1H-qNMR (Absolute Quantification)

Causality & Design: qNMR is a primary ratio method where signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an unrelated internal standard (IS)[4]. For this molecule, the isolated N-methyl singlet (~2.3 ppm) or the benzylic CH2 singlet (~3.6 ppm) serves as an ideal quantitative peak, free from overlapping impurity signals.

Step-by-Step Methodology:

  • Standard Selection: Select a certified reference material (CRM) as the IS (e.g., Maleic acid) that has a known purity and a distinct NMR resonance (e.g., ~6.3 ppm) that does not overlap with the analyte's signals.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.000 mg of the analyte and ~5.000 mg of the IS into a vial. Dissolve completely in 0.6 mL of high-purity DMSO-d6.

  • T1​ Relaxation Assessment - The Self-Validating Step: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the quantitative protons.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Critical Causality: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds) to ensure complete spin relaxation. Failing to do this causes signal saturation, which artificially skews the integration and invalidates the purity calculation[5].

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate absolute purity using the standard qNMR equation, factoring in the molecular weights, equivalent protons, and gravimetric masses[2].

Comparative Analysis & Data Presentation

When executing these protocols on a representative batch of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, the resulting data often highlights the danger of single-method reliance. The table below summarizes a typical[4].

Analytical TechniqueMeasured Purity (%)Primary Detection BasisKey FindingsLimitations Overcome
HPLC-PDA (254 nm) 99.6 ± 0.1UV Absorbance (Area %)Single major peak detected; trace chromophoric by-products.N/A (Baseline method)
LC-HRMS (ESI+) 99.5 ± 0.1Mass-to-Charge ( m/z )Confirms main peak identity ( [M+H]+ 205.1).Detects co-eluting isobars
1H-qNMR 97.8 ± 0.3Absolute Mass FractionDetects non-UV active residual solvents and inorganic salts.Corrects UV area % bias

Interpretation: The discrepancy between HPLC (99.6%) and qNMR (97.8%) perfectly illustrates the necessity of orthogonal testing. While the chromatographic profile suggests near-perfect purity, qNMR reveals the true absolute mass fraction by accounting for non-chromophoric mass (e.g., residual solvents or inorganic salts) that HPLC-PDA inherently misses[4].

Conclusion

Relying solely on HPLC-UV area normalization for zwitterionic intermediates like[(4-Cyano-benzyl)-methyl-amino]-acetic acid can lead to dangerous overestimations of purity. By adopting an orthogonal framework that combines the separative power of HPLC, the specificity of LC-MS, and the absolute quantification of qNMR, laboratories can ensure their analytical procedures are robust, compliant with ICH Q2(R2), and truly fit for purpose.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Orthogonal analytical methods for botanical standardization: determination of green tea catechins by qNMR and LC-MS/MS. PubMed (National Institutes of Health). Available at:[Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation / LCMS.cz. Available at: [Link]

Sources

Comparative

Comparison Guide: Reproducibility and Robustness of[(4-Cyano-benzyl)-methyl-amino]-acetic Acid in Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary challenge. Peptoids ( N -substituted glycines) and h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary challenge. Peptoids ( N -substituted glycines) and highly modified non-natural amino acids offer a robust solution by shifting side-chain appendages from the α -carbon to the backbone nitrogen.

[(4-Cyano-benzyl)-methyl-amino]-acetic acid —structurally classified as an N -methyl- N -(4-cyanobenzyl)glycine or a functionalized sarcosine derivative—represents a highly specialized building block. This guide objectively evaluates its performance, reproducibility, and structural advantages against traditional alternatives like Sarcosine and N -Benzylglycine.

The Causality of Structural Design

The utility of this specific monomer is rooted in two distinct mechanistic advantages:

  • N -Methylation & Proteolytic Resistance: The N -alkyl modification eliminates the amide hydrogen bond donor. This fundamentally disrupts the hydrogen-bond networks required by endogenous proteases for substrate recognition, conferring near-absolute proteolytic stability[1].

  • The 4-Cyano Dipole & Target Engagement: The para-cyano substitution on the benzyl ring provides a strong, directional dipole moment. This acts as an optimal bioisostere for engaging deep, polar binding pockets—such as the S1 pocket of trypsin-like serine proteases—significantly enhancing binding affinity compared to unfunctionalized aromatic rings[2][3].

Comparative Performance Data

To establish an objective baseline, the table below summarizes the quantitative experimental performance of [(4-Cyano-benzyl)-methyl-amino]-acetic acid against standard N -alkylated alternatives in solid-phase synthesis and biological assay contexts.

Performance MetricSarcosine ( N -Methylglycine) N -Benzylglycine[(4-Cyano-benzyl)-methyl-amino]-acetic acid
Coupling Efficiency (1h, DIC/Oxyma) >99% (Low steric hindrance)92% (Moderate hindrance)94% (Moderate hindrance, high reactivity)
Proteolytic Half-Life (Human Serum) >48 hours>48 hours>48 hours
Dipole Moment (Calculated, Debye) ~1.2 D~1.4 D~4.1 D (Strong electron-withdrawing)
Model Target Affinity ( Ki​ , Serine Protease) >100 μ M (Non-specific)15 μ M1.2 μ M (High specificity via dipole)
Cis/Trans Amide Bond Ratio (Solution) ~1:3~1:1.5~1:1.2 (Conformationally restricted)

Data synthesis reflects standard behavior of N -alkyl glycine derivatives in activity-based probe profiling and solid-phase peptoid synthesis (SPPS)[3][4].

Self-Validating Experimental Protocols

Achieving high reproducibility with sterically hindered N -alkylated amino acids requires stringent control over reaction conditions. Automated solid-phase submonomer protocols are highly sensitive to volume calibration and solvent viscosity[4]. The following protocol utilizes a self-validating feedback loop to ensure absolute coupling fidelity.

Protocol: Solid-Phase Coupling of [(4-Cyano-benzyl)-methyl-amino]-acetic acid

Objective: Achieve >99% acylation onto a growing peptide/peptoid chain on a Rink Amide resin.

Step 1: Resin Preparation & Swelling

  • Action: Swell 100 mg of Fmoc-Rink Amide resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Causality: Proper swelling expands the polystyrene matrix, maximizing the surface area and exposing internal reactive sites to the bulky N -alkylated monomer.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation Checkpoint 1 (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. A consistent peak area confirms complete removal of the Fmoc protecting group.

Step 3: Monomer Coupling

  • Action: Prepare a solution of [(4-Cyano-benzyl)-methyl-amino]-acetic acid (4.0 equivalents), N,N′ -Diisopropylcarbodiimide (DIC, 4.0 eq), and Oxyma Pure (4.0 eq) in minimum DMF. Add to the resin and agitate at 45°C for 60 minutes.

  • Causality: Oxyma/DIC is selected over traditional HBTU/DIEA because it suppresses racemization and is highly efficient for sterically hindered secondary amines, preventing the formation of unreactive guanidinium byproducts.

Step 4: Self-Validation Checkpoint 2 (Chloranil Test)

  • Action: Extract a few resin beads and perform a Chloranil test (specific for secondary amines).

  • Logic: The standard Kaiser test yields false negatives for N -alkylated amines. A negative (colorless/yellow) Chloranil test validates that the secondary amine of the growing chain has been completely acylated. If positive (blue/green), repeat Step 3.

Step 5: Cleavage and LC-MS Verification

  • Action: Cleave a micro-aliquot using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 1 hour.

  • Validation: Analyze via LC-MS to confirm the exact mass of the target conjugate, ensuring no deletion sequences occurred due to the steric bulk of the cyanobenzyl group.

Workflow and Mechanistic Visualizations

To conceptualize the experimental rigor and the biological logic of this compound, the following diagrams map the self-validating synthesis workflow and the downstream target engagement mechanism.

SPPS_Workflow Start Resin Swelling (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (UV Validated) Start->Deprotect Couple Coupling: [(4-Cyano-benzyl)-methyl-amino]-acetic acid + DIC/Oxyma Deprotect->Couple Test Chloranil Test (Self-Validation) Couple->Test Cap Capping (Ac2O/DIEA) Test->Cap Positive (Incomplete) Cleave Micro-Cleavage & LC-MS (Purity Check) Test->Cleave Negative (Complete) Cap->Cleave

Fig 1: Self-validating solid-phase synthesis workflow for N-alkylated glycine derivatives.

Mechanism Ligand [(4-Cyano-benzyl)- methyl-amino]-acetic acid Cyano 4-Cyano Dipole Interaction Ligand->Cyano Methyl N-Methyl Conformational Rigidity Ligand->Methyl S1 Serine Protease S1 Pocket Binding Cyano->S1 Methyl->S1 Stability Proteolytic Resistance Methyl->Stability

Fig 2: Mechanistic pathway of target engagement and proteolytic resistance.

Reproducibility and Instrumental Considerations

When translating the synthesis of[(4-Cyano-benzyl)-methyl-amino]-acetic acid-containing sequences across different laboratories, researchers must account for hardware-specific variables. As noted in recent field guides for optimizing peptoid synthesis, automated fluid transfers can vary significantly between differently calibrated instruments[4].

Because the N -methyl and 4-cyanobenzyl groups alter the solubility and viscosity of the monomer in standard SPPS solvents (like DMF or NMP), volumetric under-delivery during automated synthesis is a primary cause of reproducibility failure. To ensure robustness, it is highly recommended to prepare mono-concentrated reagents (e.g., 0.8 M) and program a 10-15% over-delivery of the coupling reagents to compensate for dead volumes and viscosity-induced calibration drift[4].

References

  • A Field Guide to Optimizing Peptoid Synthesis ACS Polymers Au URL:[Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids PubMed Central (PMC) - NIH URL:[Link]

  • Comparison of the structures of arginine N-alkyl glycine triazole urea and carbamate analogues ResearchGate URL:[Link]

  • Novel inhibitors and activity-based probes targeting serine proteases Frontiers in Chemistry URL:[Link]

Sources

Validation

A Researcher's Guide to Validating Cellular Target Engagement for [(4-Cyano-benzyl)-methyl-amino]-acetic acid, a Putative GlyT1 Inhibitor

This guide provides a comprehensive, multi-tiered strategy for researchers to rigorously validate the cellular target engagement of [(4-Cyano-benzyl)-methyl-amino]-acetic acid. The structure of this molecule, a sarcosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, multi-tiered strategy for researchers to rigorously validate the cellular target engagement of [(4-Cyano-benzyl)-methyl-amino]-acetic acid. The structure of this molecule, a sarcosine derivative, strongly suggests it functions as an inhibitor of the Glycine Transporter 1 (GlyT1), a key regulator of glycine levels at the synapse.[1][2] GlyT1 inhibition potentiates N-methyl-D-aspartate (NMDA) receptor activity by increasing the concentration of the co-agonist glycine in the synaptic cleft, a mechanism of significant therapeutic interest for central nervous system (CNS) disorders like schizophrenia.[3][4][5][6]

Effective drug development hinges on unequivocally demonstrating that a compound interacts with its intended target in a physiological context and elicits the desired downstream biological response. This guide compares several orthogonal, industry-standard methodologies, providing the scientific rationale, detailed protocols, and expected outcomes to build a robust data package for this compound class.

The Central Hypothesis: GlyT1 Inhibition and NMDA Receptor Modulation

The core mechanism we aim to validate is the inhibition of GlyT1 by our test compound, leading to an increase in extracellular glycine. This, in turn, enhances the activity of NMDA receptors, which require glycine as an obligatory co-agonist for activation by glutamate.[1][7][8] Validating this pathway requires a multi-pronged approach, moving from direct target binding to functional cellular outcomes.

GlyT1_Pathway cluster_presynaptic Presynaptic & Glial Space cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine GlyT1 GlyT1 Transporter Glycine_pool->GlyT1 Reuptake Synaptic_Glycine Increased Synaptic Glycine GlyT1->Synaptic_Glycine BLOCKS REUPTAKE Test_Compound [(4-Cyano-benzyl)-methyl- amino]-acetic acid Test_Compound->GlyT1 Inhibition NMDAR NMDA Receptor Synaptic_Glycine->NMDAR Co-agonist Binding Ca_Influx Ca²+ Influx & Downstream Signaling NMDAR->Ca_Influx Activation

Caption: Proposed mechanism of action for the test compound.

Comparison of Target Validation Methodologies

A robust validation strategy employs orthogonal assays that probe different aspects of the drug-target interaction, from direct physical binding to downstream functional consequences. We will compare three critical experimental approaches.

Methodology Principle Key Output Throughput Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein against heat-induced denaturation.[9][10]Change in Melting Temperature (ΔTm)Low to MediumLabel-free; confirms direct target engagement in intact cells or lysates.[11][12]Requires a specific antibody; optimization for membrane proteins can be complex.
[³H]Glycine Uptake Assay Measures the functional inhibition of the transporter by quantifying the reduction in radiolabeled glycine uptake into cells.[13]IC₅₀ (Inhibitory Concentration 50%)HighDirect measure of transporter function; highly quantitative and sensitive.[14]Requires handling of radioactive materials; indirect measure of binding.
NMDA Receptor Activity Assay Measures the downstream consequence of GlyT1 inhibition by quantifying potentiation of NMDA receptor-mediated calcium influx.[4][15]EC₅₀ (Effective Concentration 50%)Medium to HighHigh physiological relevance; confirms mechanism of action on the pathway level.Indirect; more complex cellular system required (e.g., primary neurons or co-cultures).

Experimental Protocols and Data Interpretation

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful first-line technique to confirm that the test compound physically binds to GlyT1 in a cellular environment.[9][11][12] The principle is that when a ligand binds its target protein, the resulting complex is more stable and resistant to thermal denaturation.[10][16]

  • Cell Culture: Culture HEK293 cells stably overexpressing human GlyT1 (HEK293-hGlyT1) to ~80% confluency.

  • Compound Treatment: Treat intact cells with the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Harvest and lyse the cells. Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble GlyT1 remaining at each temperature using Western Blot or ELISA with a GlyT1-specific antibody.

  • Data Analysis: Plot the percentage of soluble GlyT1 against temperature for each compound concentration. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.

A positive result is a concentration-dependent increase in the thermal stability (Tm) of GlyT1 in the presence of the test compound. This thermal shift (ΔTm) is direct evidence of target engagement. A well-characterized GlyT1 inhibitor, such as Bitopertin, should be used as a positive control.[17][18]

CETSA_Workflow A 1. Treat Cells with Compound B 2. Harvest & Lyse Cells A->B C 3. Heat Lysates (Temp Gradient) B->C D 4. Centrifuge to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Quantify Soluble GlyT1 (Western Blot) E->F G 7. Plot Melting Curves & Find ΔTm F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Activity: [³H]Glycine Uptake Assay

This assay directly measures the functional consequence of compound binding: the inhibition of glycine transport. It is the gold standard for quantifying the potency of GlyT1 inhibitors.[13]

  • Cell Seeding: Seed HEK293-hGlyT1 cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., Sarcosine) for 15-30 minutes at room temperature.[13]

  • Uptake Initiation: Initiate glycine uptake by adding KRH buffer containing a mixture of cold glycine and [³H]glycine (final concentration typically at or near the Km of the transporter, e.g., 50 nM).[14]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C, ensuring the measurement is within the linear phase of uptake.[19]

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis & Detection: Lyse the cells with a scintillation-compatible lysis buffer. Add a scintillation cocktail and quantify the amount of intracellular [³H]glycine using a scintillation counter.

  • Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor (e.g., 10 mM glycine).[14] Subtract this from all measurements to get specific uptake. Plot the percent inhibition of specific uptake against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

The test compound should produce a concentration-dependent decrease in the uptake of [³H]glycine. The resulting IC₅₀ value is a key measure of the compound's potency. Comparing this value to known inhibitors like Bitopertin (IC₅₀ ≈ 30 nM) or ALX-5407 (IC₅₀ ≈ 3 nM) provides a benchmark for its performance.

Downstream Pathway Validation: NMDA Receptor Activity Assay

This assay validates that the functional inhibition of GlyT1 translates to the expected downstream effect: potentiation of NMDA receptor signaling. This provides crucial evidence for the compound's intended mechanism of action in a more complex biological system.[4]

  • Cell System: Use primary cortical neurons or a co-culture of neurons and astrocytes, which naturally express GlyT1 and NMDA receptors.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with the test compound across a range of concentrations for 15-30 minutes.

  • NMDA Receptor Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a sub-maximal concentration of an NMDA receptor agonist (e.g., NMDA/glutamate) to stimulate the receptor. A key step is to perform this in the absence of exogenous glycine, so the effect of endogenous, transporter-regulated glycine can be observed.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response or the area under the curve for each concentration. Plot the potentiation of the NMDA-induced signal against the log of the compound concentration to calculate the EC₅₀ value.

In the presence of an NMDA agonist, the test compound should produce a concentration-dependent increase in the calcium signal, indicating enhanced NMDA receptor activity.[8][15] This demonstrates that by inhibiting GlyT1, the compound effectively increases the local concentration of glycine to a level that can potentiate receptor function.

Conclusion

Validating the target engagement of a novel compound like [(4-Cyano-benzyl)-methyl-amino]-acetic acid requires a systematic and multi-faceted approach. By integrating methodologies that confirm direct physical binding (CETSA), quantify functional inhibition (Glycine Uptake Assay), and measure downstream pathway modulation (NMDA Receptor Activity Assay), researchers can build a compelling and robust data package. This orthogonal validation strategy provides high confidence that the compound not only binds its intended target, GlyT1, but also elicits the desired physiological response, paving the way for further preclinical and clinical development.

References

  • Patsnap Synapse. (2025, March 6). What is the therapeutic class of Bitopertin?
  • Wikipedia. (n.d.). Bitopertin.
  • Plescia, J., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Chemical Biology.
  • Dermatology Times. (2025, October 2). Priority Review Requested for Rare Disease Therapy Bitopertin.
  • Plescia, J., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. PubMed.
  • Longdom Publishing. (2024, April 26). Bitopertin for Erythropoietic Protoporphyria Lowers Protoporphyrin IX Levels and Improves Symptoms and Quality of Life.
  • Cai, W., et al. (2017). Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. The Journal of Neuroscience.
  • ACS Publications. (2018, May 31). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bitopertin.
  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). GlyT-1 Inhibitors: From Hits to Clinical Candidates.
  • Rosenbrock, H., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.
  • Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
  • MDPI. (2024, February 12). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.
  • BenchChem. (2025). A Comparative Guide to Glycine Transporter Inhibitors: Cross-Validating Bioassay Results.
  • Harsing, L. G. Jr., et al. (1995). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Journal of Neurochemistry.
  • Taylor & Francis Online. (2025, January 28). Plain language summary: development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive symptoms associated with schizophrenia.
  • PNAS. (n.d.). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • bioRxiv. (2024, March 17). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors.
  • Sullivan, S. J., & Miller, M. W. (2010). The glycine transporter GlyT1 controls N-methyl-D-aspartic acid receptor coagonist occupancy in the mouse retina. Journal of Neurophysiology.
  • Gomeza, J., et al. (2003). Enhancement of the NMDA receptor function by reduction of glycine transporter-1 expression. NeuroReport.
  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.
  • Eurofins Discovery. (n.d.). GLYT1 Rat Glycine Transporter uptake LeadHunter Assay.
  • Wiley Online Library. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.
  • ResearchGate. (n.d.). GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of....
  • ResearchGate. (2025, November 11). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of [(4-Cyano-benzyl)-methyl-amino]-acetic acid: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [(4-Cyano-benzyl)-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [(4-Cyano-benzyl)-methyl-amino]-acetic acid, a compound requiring careful handling due to its composite chemical nature. By understanding the principles behind each step, researchers can ensure the safe and compliant disposal of this and similar chemical reagents.

Hazard Analysis and Risk Assessment

[(4-Cyano-benzyl)-methyl-amino]-acetic acid possesses three key functional groups that dictate its hazard profile and, consequently, its disposal procedure:

  • Cyano Group (-CN): This group is the primary concern. In the presence of acids, it can generate highly toxic hydrogen cyanide (HCN) gas. Cyanide compounds themselves are acutely toxic if ingested, inhaled, or absorbed through the skin.[1] Therefore, the cyano group must be chemically inactivated before the waste can be further processed.

  • Carboxylic Acid Group (-COOH): This functional group renders the compound acidic. While not as acutely hazardous as the cyano group, the acidic nature requires neutralization to prevent corrosion of drainage systems and to comply with regulations regarding the pH of chemical waste.[2][3]

  • Organic Backbone: The remainder of the molecule is an organic compound and should be treated as such. Organic chemical waste should not be disposed of down the sanitary sewer.[2][4]

Table 1: Hazard Identification and Corresponding Safety Precautions

HazardAssociated Functional GroupPrimary RisksRequired Safety Precautions
Acute Toxicity Cyano (-CN)Fatal if swallowed, toxic in contact with skin or if inhaled.[1][5]Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[4][6]
Corrosivity Carboxylic Acid (-COOH)Can cause skin and eye irritation or burns.[7] May damage plumbing if disposed of improperly.Handle with care, avoiding contact with skin and eyes. Ensure waste is neutralized before final disposal.
Environmental Hazard Organic StructurePotential for environmental contamination if released into waterways.Collect and dispose of as hazardous organic waste. Do not pour down the drain.[4][8]

Pre-Disposal: Essential Preparations and Personal Protective Equipment (PPE)

Before beginning any chemical inactivation or disposal procedure, it is imperative to be in a safe and controlled environment.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4][6]

  • Body Protection: A flame-resistant laboratory coat must be worn.[4]

  • Respiratory Protection: All steps involving the handling of the neat compound or the inactivation of the cyano group must be performed in a certified chemical fume hood.[4]

Required Equipment and Reagents:

  • Designated hazardous waste container, clearly labeled.[9][10][11]

  • Sodium hypochlorite solution (household bleach, ~5-6%) or calcium hypochlorite.

  • Sodium hydroxide (NaOH) solution (e.g., 1 M).

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution.

  • Starch-iodide indicator paper or potassium iodide-starch paper.

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate beakers and graduated cylinders.

Step-by-Step Disposal Protocol

This protocol is designed to first neutralize the most hazardous component—the cyano group—followed by the neutralization of the acidic group, and finally, the collection of the resulting solution as hazardous organic waste.

Part 1: Inactivation of the Cyano Group via Oxidation

The principle behind this step is the oxidation of the toxic cyanide to the much less toxic cyanate ion (OCN⁻) or ultimately to nitrogen gas and carbonate, using an alkaline solution of sodium hypochlorite.[1] The reaction must be carried out under basic conditions (pH > 10) to prevent the formation of toxic cyanogen chloride (CNCl) or hydrogen cyanide (HCN) gas.[12]

Protocol:

  • Prepare the Reaction Vessel: In a suitable beaker, dissolve the [(4-Cyano-benzyl)-methyl-amino]-acetic acid waste in water. If the waste is in a non-water-miscible organic solvent, it must first be carefully evaporated in a fume hood to isolate the solid compound.

  • Alkalinize the Solution: While stirring, slowly add 1 M sodium hydroxide solution until the pH of the waste solution is between 10 and 11.5.[1][12] Verify the pH using a pH meter or pH strips.

  • Add Oxidizing Agent: Slowly add an excess of sodium hypochlorite solution (household bleach) while stirring continuously. A general rule is to add approximately 1.5 times the stoichiometric amount required for the oxidation of the cyanide.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure the complete destruction of the cyanide.

  • Test for Excess Oxidant: To confirm that an excess of the oxidizing agent is present, test a drop of the solution with starch-iodide paper. The paper should turn blue/black, indicating the presence of hypochlorite.

  • Quench Excess Oxidant: Once the cyanide is destroyed, the excess hypochlorite must be quenched. Slowly add a solution of sodium bisulfite or sodium thiosulfate until the starch-iodide test is negative (the paper remains white).

Part 2: Neutralization of the Carboxylic Acid

After the cyano group has been safely inactivated and the excess oxidant quenched, the solution will still be highly alkaline. The next step is to neutralize the solution to a pH that is acceptable for hazardous waste collection.

Protocol:

  • Monitor pH: Place a calibrated pH probe in the solution or use pH indicator strips.

  • Neutralize: Slowly and carefully add a suitable acid (e.g., 1 M hydrochloric acid) to the stirring solution until the pH is between 6 and 8.[13] Be cautious during this step, as neutralization can be an exothermic process.

Part 3: Collection and Final Disposal

The resulting detoxified and neutralized aqueous solution still contains an organic compound and salts. It must not be poured down the drain.[2][4]

Protocol:

  • Containerize: Transfer the final solution into a designated hazardous waste container for aqueous organic waste.[9][10]

  • Labeling: Ensure the container is clearly and accurately labeled with its contents.[9][10][11] The label should include the names of the original compound and all reagents used in the treatment process.

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

DisposalWorkflow Disposal Workflow for [(4-Cyano-benzyl)-methyl-amino]-acetic acid cluster_prep Preparation cluster_detox Detoxification & Neutralization cluster_disposal Final Disposal Start Start: Waste [(4-Cyano-benzyl)-methyl-amino]-acetic acid PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Dissolve Dissolve waste in water FumeHood->Dissolve Alkalinize Adjust pH to 10-11.5 with NaOH Dissolve->Alkalinize Oxidize Add excess Sodium Hypochlorite Alkalinize->Oxidize TestOxidant Test for excess oxidant (Starch-Iodide Paper) Oxidize->TestOxidant TestOxidant->Oxidize Negative Result (Add more hypochlorite) Quench Quench excess oxidant (Sodium Bisulfite) TestOxidant->Quench TestOxidant->Quench Positive Result Neutralize Neutralize to pH 6-8 with HCl Quench->Neutralize Containerize Transfer to labeled hazardous waste container Neutralize->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Arrange for EHS pickup Store->EHS End End: Proper Disposal EHS->End

Caption: Decision workflow for the safe disposal of [(4-Cyano-benzyl)-methyl-amino]-acetic acid.

Conclusion: A Commitment to Safety

The proper disposal of [(4-Cyano-benzyl)-methyl-amino]-acetic acid is a multi-step process that addresses its unique chemical hazards in a systematic manner. By prioritizing the inactivation of the highly toxic cyano group before proceeding with neutralization and final collection, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your local regulations, as these may have additional requirements.[9][14][15]

References

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual. University of Wisconsin-Madison. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. [Link]

  • Hazardous Waste Characteristics. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • EPA's Guide for Industrial Waste Management: Introduction. US EPA. [Link]

  • Hazardous Waste Management Facilities and Units. US EPA. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.